Pepluanin A
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C43H51NO15 |
|---|---|
Molekulargewicht |
821.9 g/mol |
IUPAC-Name |
[(1R,2R,3aR,4S,5S,6Z,10S,11S,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C43H51NO15/c1-23-18-19-41(8,9)38(58-40(51)31-17-14-20-44-21-31)35(55-27(5)47)34(54-26(4)46)24(2)33(53-25(3)45)32-37(57-39(50)30-15-12-11-13-16-30)42(10,59-29(7)49)22-43(32,52)36(23)56-28(6)48/h11-21,23,32-38,52H,2,22H2,1,3-10H3/b19-18-/t23-,32-,33?,34-,35+,36-,37+,38?,42+,43+/m0/s1 |
InChI-Schlüssel |
SHDZRELSKRRBMR-CXWYCANHSA-N |
Isomerische SMILES |
C[C@H]1/C=C\C(C([C@@H]([C@H](C(=C)C([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)C |
Kanonische SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Pepluanin A: A Technical Guide to its Discovery, Isolation, and P-Glycoprotein Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pepluanin A, a jatrophane diterpene isolated from the petty spurge Euphorbia peplus, has emerged as a potent inhibitor of P-glycoprotein (P-gp), a key transporter associated with multidrug resistance in cancer cells. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a quantitative summary of its potent P-gp inhibitory function. Furthermore, this document includes a visualization of the P-glycoprotein efflux mechanism to provide context for the therapeutic potential of this compound.
Discovery and Structure
This compound was first isolated and characterized as part of a study on jatrophane diterpenes from Euphorbia peplus by Corea and colleagues in 2004.[1] It is one of five novel jatrophane diterpenes (Pepluanins A-E) identified in this research. The molecular formula of this compound was determined to be C43H51O15N. The structure of this compound and other jatrophane diterpenes is characterized by a complex macrocyclic skeleton.
Experimental Protocols
Plant Material
Fresh, whole plants of Euphorbia peplus L. were used for the isolation of this compound.
Extraction
The detailed extraction procedure as described by Corea et al. (2004) is as follows:
-
The fresh plant material (10 kg) was macerated and extracted with acetone at room temperature.
-
The resulting extract was concentrated under reduced pressure to yield a crude residue.
Isolation and Purification
The isolation of this compound was achieved through a multi-step chromatographic process:
-
Initial Fractionation: The crude extract was partitioned between n-hexane and methanol/water (9:1). The methanolic layer was then further partitioned against chloroform.
-
Silica Gel Column Chromatography: The chloroform extract was subjected to silica gel column chromatography using a gradient elution of petroleum ether/acetone.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest were further purified by reversed-phase HPLC (C18 column) using a methanol/water gradient to yield pure this compound (10.1 mg).
Quantitative Data
This compound has demonstrated significant biological activity as a modulator of multidrug resistance through the inhibition of P-glycoprotein.
| Compound | Yield (mg from 10kg plant material) | P-glycoprotein (P-gp) Inhibition |
| This compound | 10.1 | At least 2-fold more potent than Cyclosporin A |
Quantitative data is based on the findings of Corea et al., 2004.[1]
Mechanism of Action: P-Glycoprotein Inhibition
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of cells. This process is a major mechanism of multidrug resistance (MDR) in cancer. This compound acts as an inhibitor of this pump, thereby increasing the intracellular concentration of chemotherapeutic agents and restoring their efficacy.
P-Glycoprotein Efflux Pump Mechanism
The following diagram illustrates the mechanism of P-glycoprotein mediated drug efflux, which is inhibited by this compound.
Caption: P-Glycoprotein mediated drug efflux and its inhibition by this compound.
Conclusion
This compound, a jatrophane diterpene from Euphorbia peplus, represents a promising lead compound for the development of agents to overcome multidrug resistance in cancer therapy. Its potent P-glycoprotein inhibitory activity, coupled with a well-defined isolation protocol, provides a solid foundation for further preclinical and clinical investigation. The detailed methodologies and quantitative data presented in this guide are intended to facilitate future research and development efforts in this area.
References
Pepluanin A: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepluanin A is a complex diterpene belonging to the jatrophane class, isolated from the plant Euphorbia peplus L.[1][2] It has garnered significant interest within the scientific community due to its potent biological activity. Notably, this compound has demonstrated a high level of activity as a P-glycoprotein (Pgp) inhibitor, surpassing the efficacy of Cyclosporin A by at least twofold in studies on the inhibition of Pgp-mediated daunomycin transport.[1][2] This whitepaper provides a comprehensive overview of the chemical structure and stereochemistry of this compound, based on available spectroscopic data.
Chemical Structure and Properties
This compound possesses a complex molecular architecture based on the jatrophane skeleton. Its molecular formula has been established as C43H51NO15, with a corresponding molecular weight of 821.9 g/mol .[1][3] The structure is characterized by a polycyclic diterpenoid core, which is extensively functionalized with various ester groups. Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), have revealed the presence of five acetate groups, one benzoate group, and one nicotinate group attached to the core structure.[1]
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C43H51NO15 | [1] |
| Molecular Weight | 821.9 g/mol | [3] |
| CAS Number | 670257-89-3 | [4] |
| Source | Euphorbia peplus L. | [1][2] |
| Compound Class | Jatrophane Diterpene | [1][2] |
Spectroscopic Data
The definitive structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily high-resolution mass spectrometry (HRMS) and one- and two-dimensional NMR experiments. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and coupling constants as reported in the primary literature.
Note: The detailed ¹H and ¹³C NMR chemical shift data for this compound are contained within the primary research publication "Jatrophane Diterpenes as Modulators of Multidrug Resistance. Advances of Structure−Activity Relationships and Discovery of the Potent Lead this compound" by Corea et al. in the Journal of Medicinal Chemistry (2004). This data is not fully available in publicly accessible domains; therefore, the following tables are presented as a template for the expected data.
Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent, Frequency)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Data not publicly available |
Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent, Frequency)
| Position | δC (ppm) |
| Data not publicly available |
Stereochemistry
The relative and absolute stereochemistry of this compound was determined through detailed analysis of NMR data, including Nuclear Overhauser Effect (NOE) experiments, and likely through comparison with related known jatrophane diterpenes. The complex three-dimensional arrangement of the fused ring system and the numerous stereocenters are critical to its biological activity.
The following diagram illustrates the core jatrophane skeleton and the known substituent groups of this compound. The precise stereochemical configuration at each chiral center is a key aspect of its structure.
Caption: General structure of the this compound jatrophane core with substituent groups.
Experimental Protocols
The isolation and purification of this compound from Euphorbia peplus L. involved standard phytochemical techniques. The structural elucidation relied on a suite of modern spectroscopic methods.
Note: Detailed experimental protocols for the isolation, purification, and complete spectroscopic analysis of this compound are described in the primary research article by Corea et al. (2004). This information is not available in the public domain. The following represents a generalized workflow based on typical natural product chemistry practices.
Caption: Generalized workflow for the isolation and structural elucidation of this compound.
Isolation
A generalized procedure would involve:
-
Collection and drying of the whole plant material of Euphorbia peplus L.
-
Extraction with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of solvents).
-
Concentration of the extract under reduced pressure to yield a crude residue.
-
Fractionation of the crude extract using column chromatography over silica gel with a gradient of solvents of increasing polarity.
-
Further purification of the fractions containing jatrophane diterpenes by repeated column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to afford pure this compound.
Structure Determination
The chemical structure of the isolated this compound was determined by:
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) to determine the exact mass and molecular formula.
-
NMR Spectroscopy:
-
¹H NMR: To identify the proton environments, their multiplicities, and coupling constants.
-
¹³C NMR: To determine the number and types of carbon atoms (methyl, methylene, methine, quaternary).
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and thus deduce the carbon skeleton and the positions of the ester functional groups.
-
NOESY/ROESY: To determine the spatial proximity of protons and thereby elucidate the relative stereochemistry of the molecule.
-
Signaling Pathways and Biological Activity
The primary reported biological activity of this compound is its function as a potent inhibitor of P-glycoprotein (Pgp), a key protein involved in multidrug resistance (MDR) in cancer cells. Pgp is an ATP-dependent efflux pump that actively transports a wide range of cytotoxic drugs out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.
Caption: Mechanism of P-glycoprotein inhibition by this compound in a cancer cell.
By inhibiting Pgp, this compound can restore the sensitivity of multidrug-resistant cancer cells to chemotherapeutic agents. This makes it a promising lead compound for the development of adjuvant therapies to be used in combination with conventional cancer treatments.
Conclusion
This compound is a structurally intricate jatrophane diterpene with significant potential as a modulator of multidrug resistance in cancer. Its complex stereochemistry and dense functionalization are key to its potent P-glycoprotein inhibitory activity. While the general structural features have been outlined in this guide, a complete and detailed understanding, particularly of the precise stereochemical assignments and the underlying spectroscopic data, requires reference to the primary literature. Further research into the synthesis and structure-activity relationships of this compound and its analogues may lead to the development of new and effective therapies to combat multidrug resistance.
References
The Core Mechanisms of Action of Jatrophane Diterpenes: A Technical Guide for Researchers
Introduction
Jatrophane diterpenes, a class of complex macrocyclic natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant attention in the fields of oncology and drug development. Their intricate molecular architecture bestows upon them a range of potent biological activities, most notably the ability to circumvent multidrug resistance (MDR) in cancer cells and to induce programmed cell death. This technical guide provides an in-depth exploration of the core mechanisms of action of jatrophane diterpenes, with a focus on their molecular targets and the signaling pathways they modulate. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer therapeutics.
Reversal of Multidrug Resistance through P-glycoprotein Inhibition
A primary and extensively studied mechanism of action for many jatrophane diterpenes is their ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance. P-gp, a member of the ATP-binding cassette (ABC) transporter family, functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Jatrophane diterpenes have emerged as potent P-gp inhibitors, acting as chemosensitizers that can restore the effectiveness of conventional anticancer drugs.
The mechanism of P-gp inhibition by jatrophane diterpenes is multifaceted. Evidence suggests that these compounds can act as competitive inhibitors, directly binding to the drug-binding sites on P-gp. This is supported by findings that some jatrophane diterpenes stimulate P-gp's basal ATPase activity, a characteristic of P-gp substrates and competitive inhibitors. By occupying the transporter, they prevent the efflux of co-administered chemotherapeutic drugs.
Furthermore, structure-activity relationship (SAR) studies have demonstrated that the pattern of esterification on the jatrophane skeleton is crucial for P-gp inhibitory activity, suggesting specific interactions with the transporter protein. Several jatrophane diterpenes have been identified that exhibit greater potency in reversing MDR than the well-known third-generation P-gp modulator, tariquidar.
Quantitative Data on P-glycoprotein Inhibition and MDR Reversal
The efficacy of jatrophane diterpenes in reversing MDR is quantified through various in vitro assays, with key metrics including the half-maximal effective concentration (EC50) for chemosensitization and the reversal fold (RF), which indicates the factor by which the cytotoxicity of a chemotherapeutic agent is increased in the presence of the modulator.
| Jatrophane Diterpene | Cell Line | Chemotherapeutic Agent | EC50 / IC50 (µM) | Reversal Fold (RF) | Reference |
| Jatrophone | MCF-7/ADR | Doxorubicin | 1.8 (Cytotoxicity) | - | [1][2] |
| Euphosorophane A | MCF-7/ADR | Doxorubicin | 0.0927 (MDR Reversal) | - | [3] |
| Kanesulone C | MCF-7/ADR | Adriamycin | - | ~85 (at 5 µM) | [4] |
| Compound 6 (from J. curcas) | Not Specified | Not Specified | - | Higher than Verapamil | [5] |
| Euphodendroidin D | Not Specified | Daunomycin | - | Outperformed Cyclosporin by 2-fold | [6] |
| Epieuphoscopin B | MDR1-transfected cells | Mitoxantrone | 1.71 | - | [7] |
Induction of Programmed Cell Death: Apoptosis and Autophagy
Beyond their role as MDR modulators, certain jatrophane diterpenes, notably jatrophone, have been shown to directly induce programmed cell death in cancer cells, including those that are drug-resistant. This intrinsic cytotoxic activity is a critical aspect of their therapeutic potential. Jatrophone has been demonstrated to induce both apoptosis (Type I programmed cell death) and autophagy (Type II programmed cell death) in doxorubicin-resistant breast cancer cells (MCF-7/ADR).[1][2]
The induction of apoptosis is characterized by key cellular events including the externalization of phosphatidylserine on the outer leaflet of the plasma membrane, cell cycle arrest, and the activation of caspases. Autophagic cell death is identified by the formation of autophagosomes and the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3). The ability of jatrophone to engage multiple programmed cell death pathways suggests a robust mechanism for eliminating cancer cells that may be resistant to apoptosis alone.
Modulation of Key Oncogenic Signaling Pathways
The anticancer effects of jatrophane diterpenes are underpinned by their ability to interfere with critical intracellular signaling pathways that regulate cell survival, proliferation, and migration. The PI3K/AKT/NF-κB pathway has been identified as a primary target for jatrophone.[1][2] This pathway is frequently hyperactivated in various cancers and plays a central role in promoting cell growth and survival, as well as in the development of drug resistance.
Jatrophone has been shown to significantly down-regulate the expression levels of key components of this pathway, including PI3K, AKT, and NF-κB, in resistant breast cancer cells.[1][2] The inhibition of this pathway contributes to the observed induction of apoptosis and the suppression of cell migration. Another study has also implicated the Wnt/β-catenin signaling pathway as a target for jatrophone in triple-negative breast cancer.[8][9]
Experimental Protocols
Rhodamine 123 Efflux Assay for P-glycoprotein Inhibition
This assay is a widely used functional test to assess the inhibitory effect of compounds on P-gp activity. P-gp actively transports the fluorescent substrate Rhodamine 123 (Rho123) out of the cell. P-gp inhibitors block this efflux, leading to an increase in intracellular Rho123 fluorescence, which can be quantified by flow cytometry.
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)
-
Rhodamine 123 (stock solution in DMSO)
-
Jatrophane diterpene of interest (stock solution in DMSO)
-
Positive control P-gp inhibitor (e.g., Verapamil, Tariquidar)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the MDR and parental cells in 24-well plates and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the jatrophane diterpene or the positive control in serum-free medium for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of approximately 1-5 µM and incubate for another 60-90 minutes at 37°C in the dark.
-
Cell Harvest and Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rho123.
-
Efflux Period: Resuspend the cells in fresh, pre-warmed medium (with or without the test compound) and incubate for an additional 1-2 hours at 37°C to allow for Rho123 efflux.
-
Flow Cytometry Analysis: Harvest the cells, wash with cold PBS, and resuspend in PBS or flow cytometry buffer. Analyze the intracellular fluorescence of Rho123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Data Analysis: The increase in mean fluorescence intensity in the presence of the jatrophane diterpene compared to the untreated control is indicative of P-gp inhibition. The Fluorescence Activity Ratio (FAR) or Reversal Fold (RF) can be calculated.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
Cancer cells treated with the jatrophane diterpene
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the jatrophane diterpene for a specified period (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blotting for PI3K/AKT/NF-κB Pathway Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate. This protocol outlines the general steps to assess the effect of jatrophane diterpenes on the expression and phosphorylation status of key proteins in the PI3K/AKT/NF-κB pathway.
Materials:
-
Cancer cells treated with the jatrophane diterpene
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-AKT, anti-AKT, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the jatrophane diterpene, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Visualizing the Mechanisms of Action
Signaling Pathway Diagram
Caption: Molecular mechanisms of jatrophane diterpenes.
Experimental Workflow for P-gp Inhibition Assay
Caption: Workflow for Rhodamine 123 efflux assay.
Logical Relationship in Apoptosis Detection
Caption: Apoptosis detection by Annexin V/PI staining.
Jatrophane diterpenes represent a promising class of natural products with significant potential for the development of novel anticancer therapies. Their multifaceted mechanism of action, encompassing the potent inhibition of P-glycoprotein, the induction of multiple forms of programmed cell death, and the modulation of key oncogenic signaling pathways, provides a strong rationale for their continued investigation. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to further elucidate the therapeutic potential of these complex and fascinating molecules. Future research should focus on optimizing the structure of jatrophane diterpenes to enhance their potency and selectivity, as well as on in vivo studies to validate their efficacy and safety profiles.
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Jatrophane-Type Diterpenoids from Euphorbia kansui as Potential MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The natural compound Jatrophone interferes with Wnt/β-catenin signaling and inhibits proliferation and EMT in human triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The natural compound Jatrophone interferes with Wnt/β-catenin signaling and inhibits proliferation and EMT in human triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pepluanin A: A Technical Guide to its Biological Activity and Screening Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus, has emerged as a potent modulator of multidrug resistance (MDR) in cancer cells. Its primary mechanism of action is the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of various chemotherapeutic agents. This technical guide provides a comprehensive overview of the known biological activity of this compound, with a focus on its P-gp inhibitory effects. Furthermore, it outlines detailed experimental protocols for a broader biological activity screening, including cytotoxicity, anti-inflammatory, and antiviral assays, to facilitate further investigation into the therapeutic potential of this natural compound. All quantitative data from cited literature is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
P-glycoprotein (P-gp) Inhibition
This compound is a highly potent inhibitor of P-glycoprotein, a membrane protein that actively transports a wide range of cytotoxic drugs out of cancer cells, thereby conferring multidrug resistance.[1] Studies have shown that this compound can significantly increase the intracellular concentration of P-gp substrates, such as the chemotherapeutic drug daunorubicin, in resistant cancer cell lines.[1]
Quantitative Data: P-gp Inhibition
The inhibitory activity of this compound on P-gp-mediated daunorubicin transport has been evaluated and compared to the well-known P-gp inhibitor, Cyclosporin A.
| Compound | Concentration | Inhibition of Daunorubicin Efflux | Cell Line | Reference |
| This compound | Not specified | Outperforms Cyclosporin A by a factor of at least 2 | Not specified | [1] |
| Cyclosporin A | Not specified | Reference compound | Not specified | [1] |
Experimental Protocol: P-gp Inhibition Assays
Two common methods to assess P-gp inhibition are the rhodamine 123 efflux assay and the daunorubicin accumulation assay.
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.
Materials:
-
P-gp-overexpressing cell line (e.g., MCF7/ADR, NCI/ADR-RES) and the corresponding parental sensitive cell line (e.g., MCF7).
-
Rhodamine 123 solution (1 mg/mL in DMSO, stored at -20°C).
-
This compound and a reference inhibitor (e.g., Verapamil).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the reference inhibitor for 1 hour.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 5 µM to all wells and incubate for 1 hour at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Efflux: Add fresh, pre-warmed medium (with or without the test compound) and incubate for 2 hours to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in treated cells to untreated control cells.
This assay measures the increase in intracellular accumulation of the fluorescent chemotherapeutic drug daunorubicin in the presence of a P-gp inhibitor.
Materials:
-
P-gp-overexpressing and parental cell lines.
-
Daunorubicin solution (1 mg/mL in water, stored at -20°C).
-
This compound and a reference inhibitor.
-
Cell culture medium and PBS.
-
96-well plates.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells as described for the rhodamine 123 assay.
-
Compound Co-incubation: Treat the cells with various concentrations of this compound or the reference inhibitor and a fixed concentration of daunorubicin (e.g., 10 µM) for 2-4 hours.
-
Washing: Wash the cells three times with ice-cold PBS.
-
Cell Lysis (optional for plate reader): Lyse the cells with a suitable lysis buffer.
-
Fluorescence Measurement: Measure the intracellular daunorubicin fluorescence using a flow cytometer, fluorescence microscope, or by measuring the fluorescence of the cell lysate in a plate reader.
-
Data Analysis: Quantify the increase in daunorubicin accumulation in treated cells compared to untreated controls.
Signaling Pathways in P-gp Mediated Multidrug Resistance
The expression and function of P-glycoprotein are regulated by various signaling pathways. Inhibition of these pathways can lead to a downregulation of P-gp and a reversal of multidrug resistance.
Cytotoxicity Screening
While the primary reported activity of this compound is P-gp inhibition, it is crucial to assess its intrinsic cytotoxicity against various cancer cell lines to understand its potential as a standalone therapeutic agent or in combination therapies.
Quantitative Data: Cytotoxicity
Specific cytotoxicity data (e.g., IC50 values) for this compound against a panel of cancer cell lines is not extensively reported in the currently available literature. The following table is a template for recording such data upon experimental determination.
| Cell Line | Cancer Type | IC50 (µM) |
| e.g., MCF-7 | Breast Cancer | TBD |
| e.g., A549 | Lung Cancer | TBD |
| e.g., HCT116 | Colon Cancer | TBD |
| e.g., PANC-1 | Pancreatic Cancer | TBD |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell lines of interest.
-
This compound.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Activity Screening
Natural products, including diterpenes, often exhibit anti-inflammatory properties. Screening this compound for such activity is a logical step in characterizing its biological profile.
Quantitative Data: Anti-inflammatory Activity
Quantitative data on the anti-inflammatory effects of this compound (e.g., inhibition of pro-inflammatory cytokine production) is not currently available. The table below can be used to record experimental findings.
| Cell Line | Inflammatory Stimulus | Cytokine Measured | IC50 (µM) |
| e.g., RAW 264.7 | LPS | TNF-α | TBD |
| e.g., RAW 264.7 | LPS | IL-6 | TBD |
Experimental Protocol: Inhibition of LPS-Induced Cytokine Production
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7).
-
Lipopolysaccharide (LPS).
-
This compound.
-
ELISA kits for TNF-α and IL-6.
-
24-well plates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production and determine the IC50 values.
Antiviral Activity Screening
Given the broad range of biological activities exhibited by diterpenes, evaluating the antiviral potential of this compound is warranted.
Quantitative Data: Antiviral Activity
There is currently no published data on the antiviral activity of this compound. The following table can be used to summarize future experimental results.
| Virus | Cell Line | Assay Type | EC50 (µM) |
| e.g., Influenza A virus | MDCK | Plaque Reduction | TBD |
| e.g., HIV-1 | TZM-bl | Luciferase Reporter | TBD |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus).
-
Virus stock of known titer.
-
This compound.
-
Cell culture medium, PBS.
-
Agarose or other overlay medium.
-
Crystal violet solution.
-
6-well plates.
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) in the presence of various concentrations of this compound for 1 hour.
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) with the corresponding concentrations of this compound.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Staining: Fix the cells and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Conclusion
This compound is a promising natural product with well-documented activity as a potent P-glycoprotein inhibitor, suggesting its potential utility in overcoming multidrug resistance in cancer chemotherapy. This guide provides the foundational information on its primary biological activity and offers a roadmap for broader biological screening. The detailed experimental protocols for cytotoxicity, anti-inflammatory, and antiviral assays are intended to facilitate further research into the multifaceted therapeutic potential of this compound. Future studies should focus on generating quantitative data in these areas to build a more complete profile of this intriguing jatrophane diterpene.
References
Structure-Activity Relationship of Pepluanin A Analogues: A Technical Guide to a New Class of P-Glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Pepluanin A and its analogues, a promising class of jatrophane diterpenes with potent activity as P-glycoprotein (P-gp) inhibitors. P-glycoprotein is a key transporter protein implicated in multidrug resistance (MDR) in cancer, a major obstacle in chemotherapy. Understanding the SAR of compounds that can modulate P-gp activity is therefore of critical importance in the development of new and effective cancer therapies.
Introduction to this compound and its Mechanism of Action
This compound is a naturally occurring jatrophane diterpene isolated from the plant Euphorbia peplus L.[1]. It has been identified as a potent, non-competitive inhibitor of P-glycoprotein[2]. P-gp is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy[3][4]. By inhibiting P-gp, this compound and its analogues can restore the sensitivity of resistant cancer cells to conventional chemotherapy drugs[2]. The primary mechanism of action involves the direct binding of the molecule to P-gp, likely at an allosteric site, which inhibits its transport function[5]. This leads to an accumulation of cytotoxic drugs within the cancer cell, ultimately triggering apoptosis.
Structure-Activity Relationship (SAR) of this compound Analogues
The seminal work on this compound and its naturally occurring analogues (Pepluanins B-E and two other known compounds) laid the foundation for understanding the SAR of this class of P-gp inhibitors. The key determinants of activity are substitutions on the medium-sized ring, specifically at carbons 8, 9, 14, and 15[1].
Qualitative SAR of Pepluanin Analogues
The initial study by Valente et al. provided a clear qualitative assessment of the structural features essential for potent P-gp inhibition[1]. These findings are summarized in the table below.
| Substitution Position | Functional Group Modification | Effect on P-gp Inhibitory Activity |
| C-8 | Presence of a free hydroxyl group | Decreased activity |
| C-9 | Presence of an acetoxyl group | Increased activity |
| C-14 | Presence of a carbonyl group | Increased activity |
| C-15 | Presence of a free hydroxyl group | Increased activity |
Table 1: Qualitative Structure-Activity Relationship of this compound Analogues.[1]
This compound, the most potent of the series, possesses the optimal combination of these features, demonstrating at least a twofold greater inhibition of Pgp-mediated daunomycin transport than the well-known P-gp inhibitor, Cyclosporin A[1].
Quantitative Data of Jatrophane Diterpenes as P-gp Modulators
| Compound | Cell Line | Assay | EC50 / IC50 (nM) | Reference |
| Euphosorophane A | MCF-7/ADR | Doxorubicin resistance reversal | 92.68 ± 18.28 | [2] |
| Compound 19 | HepG2/ADR | Rho123 efflux | Potent modulator | [6] |
| Compound 25 | HepG2/ADR | Rho123 efflux | Potent modulator | [6] |
| Compound 26 | HepG2/ADR | Rho123 efflux | Potent modulator | [6] |
Table 2: Quantitative activity of selected jatrophane diterpenes as P-gp modulators.
Experimental Protocols
The evaluation of this compound analogues and other jatrophane diterpenes as P-gp inhibitors typically involves cell-based assays that measure the accumulation of a fluorescent P-gp substrate. Below are detailed methodologies for commonly employed experiments.
Cell Lines and Culture
-
P-gp Overexpressing Cells: Human cancer cell lines with acquired multidrug resistance, such as doxorubicin-resistant MCF-7 (MCF-7/ADR) breast cancer cells or K562/Dox leukemia cells, are commonly used. These cells exhibit high levels of P-gp expression.
-
Parental Sensitive Cells: The corresponding parental cell lines (e.g., MCF-7, K562) are used as a negative control to assess non-P-gp related cytotoxicity.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. The resistant cell lines are periodically cultured in the presence of a low concentration of the selecting drug (e.g., doxorubicin) to maintain P-gp expression.
Daunorubicin Accumulation Assay by Flow Cytometry
This assay quantitatively measures the ability of a test compound to inhibit the efflux of the fluorescent chemotherapeutic drug daunorubicin, a known P-gp substrate.
-
Cell Preparation: Harvest logarithmically growing cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.
-
Incubation with Inhibitor: Aliquot the cell suspension into flow cytometry tubes. Add the this compound analogue or other test compounds at various concentrations. Include a positive control (e.g., verapamil or cyclosporin A) and a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.
-
Addition of Daunorubicin: Add daunorubicin to a final concentration of 5 µM to each tube and incubate for an additional 60 minutes at 37°C in the dark.
-
Washing: Stop the incubation by adding 2 mL of ice-cold phosphate-buffered saline (PBS). Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and repeat the wash step twice.
-
Flow Cytometry Analysis: Resuspend the cell pellet in 500 µL of PBS. Analyze the intracellular fluorescence of daunorubicin using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 575 nm.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. The increase in MFI in the presence of the test compound compared to the vehicle control indicates P-gp inhibition. Calculate the reversal fold by dividing the MFI of the inhibitor-treated cells by the MFI of the vehicle-treated cells.
Rhodamine 123 Accumulation Assay
Rhodamine 123 is another fluorescent P-gp substrate that can be used to assess P-gp inhibition.
-
Cell Seeding: Seed P-gp overexpressing cells in a 96-well black-walled plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Incubation: Remove the culture medium and add fresh medium containing the test compounds at various concentrations. Include positive and vehicle controls.
-
Rhodamine 123 Addition: Add Rhodamine 123 to a final concentration of 5 µM and incubate for 90 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the percentage of fluorescence accumulation relative to the control. Plot the fluorescence intensity against the compound concentration to determine the EC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and processes involved in the study of this compound analogues.
The diagram above illustrates the mechanism of P-glycoprotein in conferring multidrug resistance. Chemotherapy drugs that enter the cancer cell can be bound by P-gp and actively transported out of the cell, preventing them from reaching their intracellular targets and inducing apoptosis. This compound analogues act as inhibitors of P-gp, blocking this efflux and thereby increasing the intracellular concentration of the chemotherapy drug, leading to cell death.
This flowchart outlines the typical experimental workflow for the discovery and structure-activity relationship analysis of natural products like this compound. The process begins with the extraction of compounds from the natural source, followed by bioassay-guided isolation to identify the active components. The structures of these compounds are then elucidated using spectroscopic techniques. This information is used to perform SAR analysis and may guide the synthesis of new analogues. All compounds are then subjected to biological testing to quantify their activity, leading to the identification of the key structural features responsible for their biological effects.
Conclusion and Future Directions
The study of this compound and its analogues has provided valuable insights into the design of potent P-glycoprotein inhibitors. The key structural motifs required for high activity have been identified, paving the way for the rational design and synthesis of novel jatrophane diterpene-based MDR modulators. Future research should focus on the total synthesis of this compound and a broader library of its analogues to further refine the SAR and to optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds. The development of such agents could lead to new therapeutic strategies to overcome multidrug resistance and improve the efficacy of cancer chemotherapy.
References
- 1. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Allosteric Inhibition of P-Glycoprotein-Mediated Efflux by DMH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Pepluanin A: A Technical Guide to a Potent P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus, has emerged as a significant subject of interest in the field of oncology and drug development due to its potent inhibitory activity against P-glycoprotein (P-gp).[1] P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells. By actively effluxing a broad spectrum of chemotherapeutic agents, P-gp reduces their intracellular concentration, thereby diminishing their cytotoxic efficacy. The development of effective P-gp inhibitors is a critical strategy to overcome MDR and enhance the therapeutic outcomes of cancer chemotherapy. This technical guide provides an in-depth overview of this compound as a P-gp inhibitor, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action.
Quantitative Data on P-glycoprotein Inhibition
While specific IC50 values for this compound are not consistently reported in publicly available literature, its high potency has been demonstrated through comparative studies. The following tables summarize the available quantitative and semi-quantitative data regarding the P-gp inhibitory activity of this compound and related compounds.
Table 1: P-gp Inhibitory Potency of this compound
| Compound | Assay Type | Cell Line | Substrate | Potency | Reference |
| This compound | Daunomycin Efflux | K562/R7 (human leukemic cells) | Daunomycin | At least 2-fold more potent than Cyclosporin A | [1][2] |
Table 2: Structure-Activity Relationship (SAR) Insights for Jatrophane Diterpenes
| Structural Feature | Impact on P-gp Inhibitory Activity | Reference |
| Free hydroxyl group at C-3 | Generally important for activity | [2] |
| Substitution at C-5 with a large group | Decreases activity | [2] |
| Free hydroxyl at C-8 | Decreases activity | [1] |
| Carbonyl at C-14 | Increases activity | [1] |
| Acetoxyl at C-9 | Increases activity | [1] |
| Free hydroxyl at C-15 | Increases activity | [1] |
Mechanism of Action
This compound is believed to inhibit P-glycoprotein through direct interaction with the transporter, thereby blocking the efflux of P-gp substrates such as chemotherapeutic drugs. While the precise binding site and mode of inhibition (competitive, non-competitive, or allosteric) have not been definitively elucidated for this compound itself, studies on related jatrophane diterpenes suggest a direct binding to the transporter.[2] There is currently no evidence to suggest that this compound's mechanism of action involves the modulation of specific upstream signaling pathways that regulate P-gp expression or function.
Caption: Mechanism of P-gp inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize P-glycoprotein inhibitors like this compound.
Daunomycin Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate daunomycin from MDR cancer cells.
a. Cell Culture:
-
K562/R7 human leukemic cells, which overexpress P-gp, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
b. Efflux Inhibition Measurement:
-
Harvest cells in the exponential growth phase and wash them with fresh culture medium.
-
Resuspend the cells at a density of 1 x 10^6 cells/mL in culture medium.
-
Pre-incubate the cells with various concentrations of this compound (or a vehicle control) for 30 minutes at 37°C.
-
Add daunomycin to a final concentration of 5 µM and incubate for an additional 60 minutes at 37°C to allow for drug accumulation.
-
Centrifuge the cells at 400g for 5 minutes at 4°C and wash twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular daunomycin.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium containing the respective concentrations of this compound or vehicle.
-
Incubate at 37°C to allow for drug efflux. Take aliquots at various time points (e.g., 0, 30, 60, 90 minutes).
-
Immediately centrifuge the aliquots at 4°C, wash with ice-cold PBS, and lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Measure the intracellular daunomycin fluorescence using a spectrofluorometer or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 590 nm, respectively.
-
Calculate the percentage of daunomycin efflux relative to the initial intracellular concentration (time 0).
-
Determine the concentration of this compound that causes 50% inhibition of daunomycin efflux (IC50).
Caption: Workflow for a Daunomycin Efflux Assay.
P-gp ATPase Activity Assay
This assay determines the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function. P-gp inhibitors can either stimulate or inhibit this activity.
a. Membrane Preparation:
-
Prepare membrane vesicles from P-gp-overexpressing cells (e.g., Sf9 insect cells infected with a baculovirus expressing human P-gp) or from MDR cancer cell lines.
-
Homogenize the cells in a hypotonic buffer and isolate the membrane fraction by differential centrifugation.
b. ATPase Assay Protocol:
-
The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP.
-
In a 96-well plate, add the P-gp-containing membrane vesicles to a reaction buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM dithiothreitol, and 10 mM MgCl2).
-
Add various concentrations of this compound (or a known P-gp substrate like verapamil as a positive control for stimulation, and sodium orthovanadate as a control for inhibition).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate for a defined period (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS).
-
Add a colorimetric reagent for phosphate detection (e.g., a solution containing ammonium molybdate, zinc acetate, and ascorbic acid).
-
After color development, measure the absorbance at a specific wavelength (e.g., 800 nm).
-
The P-gp-specific ATPase activity is determined by subtracting the basal ATPase activity (in the absence of any stimulating agent) and the activity in the presence of a specific P-gp inhibitor like vanadate.
There is currently no specific data available in the public domain on the effect of this compound on P-gp ATPase activity.
Calcein-AM Accumulation Assay
This is another common functional assay to assess P-gp inhibition. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp that is converted to the fluorescent, membrane-impermeable calcein by intracellular esterases. P-gp inhibition leads to increased intracellular accumulation of calcein.
a. Cell Preparation:
-
Seed P-gp-overexpressing cells (e.g., KB-V1 or MCF7/ADR) and their parental sensitive counterparts in a 96-well plate and allow them to adhere overnight.
b. Accumulation Assay:
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.
-
Add Calcein-AM to a final concentration of 0.5-1 µM and incubate for an additional 30-60 minutes at 37°C.
-
Wash the cells three times with ice-cold HBSS to remove extracellular Calcein-AM.
-
Lyse the cells and measure the intracellular calcein fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the fold-increase in calcein accumulation in the presence of the inhibitor compared to the vehicle control.
Conclusion and Future Directions
This compound stands out as a highly potent natural product inhibitor of P-glycoprotein. Its ability to reverse P-gp-mediated drug efflux at concentrations significantly lower than established modulators like cyclosporin A underscores its potential as a lead compound for the development of novel chemosensitizing agents. The available structure-activity relationship data for the jatrophane diterpene class provides a valuable framework for the rational design of even more potent and specific P-gp inhibitors.
Despite its promise, further research is imperative to fully characterize the pharmacological profile of this compound. Key areas for future investigation include:
-
Determination of a precise IC50 value for P-gp inhibition in various cancer cell lines.
-
Elucidation of its effect on P-gp's ATPase activity to better understand its mechanism of inhibition.
-
In-depth studies on its binding site and mode of interaction with P-glycoprotein.
-
Investigation of its potential off-target effects and in vivo efficacy and toxicity in preclinical animal models.
-
Exploration of potential upstream signaling pathways that may be modulated by this compound, although current evidence points towards a direct interaction with P-gp.
A comprehensive understanding of these aspects will be crucial for translating the promising in vitro activity of this compound into a clinically viable strategy for overcoming multidrug resistance in cancer.
References
A Technical Guide to Natural Product Modulators of Multidrug Resistance
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a paramount challenge in clinical oncology, significantly diminishing the efficacy of chemotherapeutic agents. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), which function as drug efflux pumps.[1][2][3][4] Natural products have emerged as a promising reservoir of MDR modulators, offering diverse chemical scaffolds and potentially lower toxicity compared to synthetic agents.[2][5][6] These compounds, including flavonoids, alkaloids, and terpenoids, can reverse MDR through various mechanisms, including direct inhibition of transporter efflux function, modulation of ATPase activity, and regulation of signaling pathways that control transporter expression.[1][3][5] This guide provides an in-depth overview of key natural product classes that modulate MDR, presents their quantitative efficacy, details essential experimental protocols for their evaluation, and visualizes the underlying molecular pathways and experimental workflows.
Natural Product Modulators of MDR: Quantitative Efficacy
The efficacy of natural products in reversing MDR is typically quantified by their ability to reduce the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in a resistant cell line. This is often expressed as the Reversal Fold (RF), calculated as the IC50 of the drug alone divided by the IC50 of the drug in the presence of the modulator.[7] The following tables summarize quantitative data for prominent natural product modulators.
Table 2.1: Flavonoids as MDR Modulators
| Flavonoid | Source | Cancer Cell Line | Target(s) | Chemotherapeutic Agent | Reversal Fold (RF) | Reference |
| Quercetin | Plants | MCF-7/DOX (Breast) | P-gp, HIF-1α | Doxorubicin | Not specified, re-sensitizes cells | [1] |
| Tangeretin | Citrus plants | LoVo/Dx (Colon) | P-gp | Doxorubicin | Not specified, sensitizes cells | [8] |
| Baicalein | Scutellaria baicalensis | AGS/5-FU (Gastric) | HIF-1α, Akt | 5-Fluorouracil | Not specified, re-sensitizes cells | [1] |
| Myricetin | Plants | MCF-7/ADR (Breast) | P-gp | Rhodamine 123 | Not specified, enhances accumulation | [9] |
| Taxifolin | Plants | P-gp overexpressing lines | P-gp | Paclitaxel | Not specified, resensitizes cells | [3] |
Table 2.2: Alkaloids as MDR Modulators
| Alkaloid | Source | Cancer Cell Line | Target(s) | Chemotherapeutic Agent | Reversal Fold (RF) | Reference |
| Berberine | Berberis species | K562/A02 (Leukemia) | P-gp | Adriamycin | 35.7 | |
| Tetrandrine | Stephania tetrandra | Osteosarcoma/Dox | P-gp | Doxorubicin | Not specified, inhibits P-gp expression | [5] |
| Piperine | Piper nigrum | MCF-7/DOX (Breast) | P-gp | Doxorubicin | 32.1 | |
| Lobeline | Lobelia inflata | HCT-8/VCR (Colon) | P-gp | Vincristine, 5-FU | Not specified, reverses resistance | |
| Chelidonine | Chelidonium majus | CEM/ADR5000 (Leukemia) | P-gp, MRP1, BCRP | Doxorubicin | Not specified, reverses resistance | [10] |
Table 2.3: Terpenoids as MDR Modulators
| Terpenoid | Source | Cell Line Model | Target(s) | Key Finding | Reference |
| Obacunone | Phellodendron amurense | MES-SA/DX5 (Uterine Sarcoma) | P-gp | ED50 = 0.028 µg/mL | [9][11] |
| Glycyrrhetic acid | Glycyrrhiza species | LLC-GA5-COL150 (P-gp transfected) | P-gp | IC50 < Verapamil | [11][12][13] |
| Abietic acid | Pine species | LLC-GA5-COL150 (P-gp transfected) | P-gp | IC50 < Verapamil | [11][12][13] |
| (R)-(+)-Citronellal | Cymbopogon species | LLC-GA5-COL150 (P-gp transfected) | P-gp | IC50 < Verapamil | [12][13] |
| Cucurbitacin I | Cucurbitaceae family | LLC-GA5-COL150 (P-gp transfected) | P-gp | IC50 < Verapamil | [12][13] |
Signaling Pathways and Mechanisms of Action
Natural products modulate MDR not only by direct interaction with ABC transporters but also by interfering with cellular signaling pathways that regulate their expression and function. Key pathways include PI3K/Akt/mTOR and NF-κB, which are often dysregulated in resistant cancer cells.[5] For example, curcumin has been shown to suppress NF-κB activity, while resveratrol can inhibit the PI3K/Akt/mTOR pathway, both leading to decreased P-gp expression.[5]
References
- 1. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural product modulators to overcome multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural products as multidrug resistance modulators in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Study on the Chemical Composition and Multidrug Resistance Reversal Activity of Euphorbia uralensis (Euphorbiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multidrug resistance reversal and apoptosis induction in human colon cancer cells by some flavonoids present in citrus plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of multidrug resistance in cancer cells by chelidonine and Chelidonium majus alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Inhibition of P-glycoprotein-mediated transport by terpenoids contained in herbal medicines and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Architecture of a Potent P-Glycoprotein Inhibitor: A Technical Guide to the Biosynthesis of Pepluanin A in Euphorbia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pepluanin A, a jatrophane diterpenoid found in plants of the Euphorbia genus, has garnered significant interest for its potent inhibitory activity against P-glycoprotein (P-gp), a key protein implicated in multidrug resistance in cancer. Understanding the biosynthetic pathway of this complex molecule is crucial for developing sustainable production methods and for engineering novel, even more effective analogues. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the enzymatic steps from the universal diterpene precursor to the final intricate structure. It includes a summary of quantitative data on related diterpenoids, detailed experimental protocols for their analysis, and visualizations of the key pathways and workflows to facilitate a deeper understanding for researchers in natural product chemistry, synthetic biology, and drug development.
Introduction
The Euphorbiaceae family is a rich source of structurally diverse and biologically active diterpenoids.[1] Among these, the jatrophanes represent a significant class of compounds characterized by a 5/12-membered bicyclic carbon skeleton.[2] this compound, a member of this class, is distinguished by its potent P-glycoprotein inhibitory activity, making it a promising lead compound for overcoming multidrug resistance in chemotherapy.[1] The biosynthesis of this compound, like other jatrophanes, is a complex process involving a series of enzymatic reactions that build upon the general terpenoid pathway. This guide will delineate the proposed biosynthetic route to this compound, drawing upon the current understanding of jatrophane biosynthesis in Euphorbia.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through several key stages: the formation of the universal C20 precursor, the cyclization to the characteristic jatrophane backbone, a series of oxidative modifications, and finally, specific acylation and rearrangement steps.
Formation of the Diterpene Precursor: Geranylgeranyl Pyrophosphate (GGPP)
The journey to this compound begins with the methylerythritol phosphate (MEP) pathway, which is active in the plastids of plant cells. This pathway synthesizes the five-carbon building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Through a series of condensation reactions catalyzed by prenyltransferases, three molecules of IPP are added to one molecule of DMAPP to yield the C20 precursor, geranylgeranyl pyrophosphate (GGPP).
Cyclization to the Jatrophane Core
The first committed step in the biosynthesis of many Euphorbia diterpenoids is the cyclization of GGPP to casbene, a reaction catalyzed by casbene synthase, a type of terpene cyclase.[3] Casbene serves as a crucial branch-point intermediate. The formation of the jatrophane skeleton from casbene is proposed to involve the opening of the cyclopropane ring, followed by a key intramolecular cyclization to form the characteristic 5/12-membered bicyclic system.[1] Another plausible route suggests that jatrophanes may be derived from lathyrane precursors through the opening of their cyclopropane ring.[1]
Oxidative Functionalization of the Jatrophane Skeleton
Following the formation of the basic jatrophane core, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for the hydroxylation and epoxidation of the diterpene scaffold at various positions, creating a diverse array of intermediates. For this compound, specific hydroxyl groups are introduced, which will later serve as attachment points for acyl groups.
Acylation and Rearrangement to this compound
The final steps in the biosynthesis of this compound involve the specific acylation of the hydroxylated jatrophane intermediate. This is carried out by acyltransferases, likely belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of enzymes, which transfer acyl groups from acyl-CoA donors. The pepluane skeleton, from which this compound derives its name, is believed to be formed through further rearrangements of a jatrophane precursor.[1] This proposed rearrangement likely involves a transannular ring-closing reaction.[1]
Below is a diagram illustrating the putative biosynthetic pathway of this compound.
Caption: Putative biosynthetic pathway of this compound.
Quantitative Data
While specific quantitative data for the biosynthesis of this compound is currently limited, analysis of diterpenoid content in Euphorbia peplus, a known source of pepluanes, provides valuable context for the productivity of this pathway. The following table summarizes representative quantitative data for related diterpenoids found in Euphorbia species.
| Compound Class | Species | Tissue | Concentration Range (µg/g dry weight) | Analytical Method | Reference |
| Jatrophanes | Euphorbia peplus | Whole Plant | Varies | NMR Spectroscopy | [4] |
| Pepluanes | Euphorbia peplus | Whole Plant | Varies | NMR Spectroscopy | [4] |
| Ingenol Mebutate | Euphorbia peplus | Sap | High concentration | UHPLC-MS/MS | [3] |
| Tigliane Diterpenoids | Euphorbia fischeriana | Latex | 232 - 4319 | HPLC-DAD | [5] |
Experimental Protocols
The study of this compound biosynthesis requires robust experimental protocols for the isolation, identification, and characterization of intermediates and final products, as well as for the functional characterization of the enzymes involved.
General Protocol for Isolation and Purification of Jatrophane Diterpenoids from Euphorbia Latex
-
Latex Collection: Fresh latex is collected from Euphorbia plants and immediately extracted with a suitable organic solvent (e.g., methanol, ethanol, or acetone) to prevent enzymatic degradation.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between an aqueous phase and an immiscible organic solvent (e.g., n-hexane, dichloromethane, or ethyl acetate) to separate compounds based on polarity.
-
Chromatographic Separation: The organic phase is concentrated and subjected to a series of chromatographic techniques for purification.
-
Column Chromatography: Initial separation is typically performed on silica gel or polyamide columns using a gradient of solvents with increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using normal-phase or reverse-phase HPLC, often with diode-array detection (DAD) for monitoring.
-
-
Structural Elucidation: The structure of the purified compounds is determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to determine the carbon skeleton and relative stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the elemental composition.
-
Caption: General workflow for isolation of jatrophanes.
General Protocol for Terpene Cyclase and Hydroxylase Enzyme Assays
-
Gene Cloning and Protein Expression: The candidate genes for terpene cyclases (e.g., casbene synthase) and CYP450s are cloned into an appropriate expression vector and expressed in a heterologous host system (e.g., E. coli or yeast).
-
Enzyme Preparation: The expressed enzymes are purified from the host cells using affinity chromatography.
-
Enzyme Assay:
-
Terpene Cyclase Assay: The purified cyclase is incubated with the substrate (GGPP) in a suitable buffer containing a divalent metal cofactor (e.g., Mg²⁺). The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Cytochrome P450 Hydroxylase Assay: The purified CYP450 is incubated with the terpene substrate (e.g., jatrophane core) in a buffer containing a P450 reductase and an NADPH regenerating system. The reaction products are extracted and analyzed by HPLC or LC-MS.
-
-
Product Identification: The enzymatic products are identified by comparing their mass spectra and retention times with those of authentic standards or by full structural elucidation if they are novel compounds.
Logical Relationships of Related Diterpenoid Skeletons
The biosynthesis of this compound is part of a larger network of diterpenoid biosynthesis in Euphorbia. The jatrophane skeleton is a key intermediate that can be further modified to produce other classes of diterpenoids, including the pepluanes and paralianes.
References
- 1. Two O-acyltransferases from the diterpene biosynthetic gene cluster of Euphorbia lathyris contribute to the structural diversity of medicinal macrocyclic diterpenoid esters biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Pepluanin A: A Technical Guide on its Botanical Source and Natural Abundance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pepluanin A, a jatrophane diterpene, has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides an in-depth overview of the botanical source of this compound, its natural abundance, and detailed experimental protocols for its isolation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Botanical Source
This compound is a natural compound exclusively isolated from Euphorbia peplus L., a member of the Euphorbiaceae family[1][2]. Commonly known as petty spurge, this herbaceous plant is widespread and has a history of use in traditional medicine. The entire plant serves as the source material for the extraction and isolation of this compound and other related jatrophane diterpenes[2].
Natural Abundance
Quantitative data on the natural abundance of this compound in Euphorbia peplus is limited. The seminal work by Corea et al. (2004) reported the isolation of 10.1 mg of this compound. However, the initial quantity of plant material used for this isolation was not specified in the accessible literature, precluding the calculation of a precise yield percentage. Further studies involving quantitative analysis are required to establish a definitive range of natural abundance for this compound in its botanical source.
| Compound | Plant Source | Part Used | Reported Yield | Reference |
| This compound | Euphorbia peplus L. | Whole Plant | 10.1 mg (starting plant mass not specified) | Corea, G. et al., 2004 |
Experimental Protocols: Isolation of Jatrophane Diterpenes from Euphorbia peplus
The following is a generalized experimental protocol for the extraction and isolation of jatrophane diterpenes, including this compound, from Euphorbia peplus. This protocol is based on methodologies reported for the isolation of similar compounds from the same plant source.
Extraction
-
Plant Material Preparation : Air-dry the whole plants of Euphorbia peplus.
-
Grinding : Powder the dried plant material to increase the surface area for extraction.
-
Maceration :
-
Soak the powdered plant material in methanol at room temperature. A common ratio is a large volume of solvent to the plant material (e.g., 900 L of methanol for 150 kg of plant powder).
-
Allow the mixture to macerate for an extended period, typically performing the extraction multiple times (e.g., three times) to ensure exhaustive extraction.
-
-
Concentration :
-
Combine the methanolic extracts.
-
Concentrate the extract under reduced pressure to obtain a crude extract.
-
Fractionation and Purification
-
Silica Gel Column Chromatography (Initial Fractionation) :
-
Apply the crude extract to a silica gel column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of petroleum ether and ethyl acetate.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
-
Further Chromatographic Separations :
-
Combine fractions containing compounds of interest based on their TLC profiles.
-
Subject these combined fractions to further chromatographic separations. This may involve multiple steps using different stationary and mobile phases to progressively purify the target compounds. Techniques often employed include:
-
Medium Pressure Liquid Chromatography (MPLC) on reversed-phase columns (e.g., C18).
-
Sephadex LH-20 Column Chromatography : This is particularly useful for separating compounds based on their size and polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC) : This is a high-resolution technique used for the final purification of individual compounds. Both normal-phase and reversed-phase HPLC may be utilized.
-
-
Structure Elucidation
The chemical structure of the isolated compounds, including this compound, is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex structure of diterpenes.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
X-ray Crystallography : If suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the stereochemistry.
Visualizations
Experimental Workflow for Isolation
The following diagram illustrates the general workflow for the isolation of jatrophane diterpenes from Euphorbia peplus.
Caption: General workflow for the isolation of this compound.
Logical Relationship of Analytical Techniques
This diagram shows the relationship between the different analytical techniques used in the isolation and characterization process.
References
- 1. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Rhodamine 123 Efflux Assay for the Evaluation of Pepluanin A as a P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp). P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. The development of P-gp inhibitors is a promising strategy to overcome MDR. Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus, has been identified as a potent inhibitor of P-gp. This document provides detailed protocols for utilizing the Rhodamine 123 (Rh123) efflux assay to characterize the P-gp inhibitory activity of this compound. Rh123, a fluorescent substrate of P-gp, is actively transported out of cells overexpressing this transporter. Inhibition of P-gp leads to an increase in intracellular Rh123 accumulation, which can be quantified to determine the inhibitory potency of test compounds.
Principle of the Rhodamine 123 Efflux Assay
The Rhodamine 123 efflux assay is a cell-based functional assay used to measure the activity of the P-glycoprotein (P-gp) efflux pump. P-gp actively transports Rhodamine 123, a fluorescent dye, out of the cell. In cells with high P-gp activity, the intracellular fluorescence of Rhodamine 123 is low. When a P-gp inhibitor, such as this compound, is present, the efflux of Rhodamine 123 is blocked, leading to its accumulation inside the cell and a corresponding increase in fluorescence. This change in fluorescence intensity is directly proportional to the inhibitory activity of the compound being tested.
Data Presentation
| Compound | Assay Substrate | Cell Line | IC50 (µM) | Reference |
| Verapamil | Rhodamine 123 | MCF7R | 2.9 ± 0.6 | [1][2] |
| Cyclosporin A | Rhodamine 123 | MCF7R | 1.8 ± 0.3 | [1][2] |
| This compound | Daunorubicin | K562/R7 | ~2-fold more potent than Cyclosporin A | [3] |
Note: The IC50 values for Verapamil and Cyclosporin A were determined using a Rhodamine 123 accumulation assay in P-gp-overexpressing MCF7R cells[1][2]. The activity of this compound was determined in a daunorubicin transport inhibition assay and is presented as a relative potency compared to Cyclosporin A[3]. Direct comparison of IC50 values across different assays and cell lines should be made with caution.
Experimental Protocols
This section provides a detailed methodology for performing the Rhodamine 123 efflux assay to evaluate the P-gp inhibitory potential of this compound.
Materials and Reagents
-
P-gp overexpressing cell line (e.g., MCF7/ADR, KB-V1) and the corresponding parental cell line (e.g., MCF7, KB-3-1)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rhodamine 123 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Positive control inhibitors: Verapamil, Cyclosporin A (stock solutions in DMSO)
-
Trypsin-EDTA
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or flow cytometer
Cell Culture
-
Maintain the P-gp overexpressing and parental cell lines in appropriate culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
For the P-gp overexpressing cell line, it is crucial to maintain selective pressure by including the relevant cytotoxic drug (e.g., doxorubicin for MCF7/ADR) in the culture medium, except during the experiment.
-
Subculture the cells 2-3 times a week to maintain exponential growth.
Rhodamine 123 Efflux Assay Protocol
This protocol is optimized for a 96-well plate format and analysis using a fluorescence plate reader. It can be adapted for flow cytometry.
1. Cell Seeding:
-
Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
Incubate the plate for 24 hours at 37°C to allow for cell attachment.
2. Compound Treatment (Inhibition):
-
Prepare serial dilutions of this compound and the positive controls (Verapamil, Cyclosporin A) in culture medium. A typical concentration range to test for this compound would be from 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) and a negative control (parental cells without inhibitor).
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C.
3. Rhodamine 123 Loading:
-
Prepare a working solution of Rhodamine 123 in culture medium. The final concentration typically ranges from 1 to 5 µM.[2]
-
Without removing the compound-containing medium, add 100 µL of the Rhodamine 123 working solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
4. Efflux and Measurement:
-
After the loading period, gently aspirate the medium from all wells.
-
Wash the cells twice with 200 µL of ice-cold PBS to remove extracellular Rhodamine 123.
-
Add 100 µL of fresh, pre-warmed culture medium to each well. For efflux studies, this medium would be free of Rhodamine 123 and inhibitors. For accumulation studies, proceed directly to lysis and measurement after washing.
-
To measure efflux, incubate the plate at 37°C for an additional 30-60 minutes.
-
After the efflux period, aspirate the medium.
-
Lyse the cells by adding 100 µL of a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
Data Analysis
-
Subtract the background fluorescence (wells with cells but no Rhodamine 123).
-
Normalize the fluorescence intensity of the treated wells to the vehicle control (set as 100% accumulation for the P-gp overexpressing cells).
-
Plot the percentage of Rhodamine 123 accumulation against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% of the maximal increase in Rhodamine 123 accumulation) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
P-glycoprotein Mediated Efflux and Inhibition by this compound
Caption: Mechanism of P-gp mediated Rhodamine 123 efflux and its inhibition by this compound.
Experimental Workflow for Rhodamine 123 Efflux Assay
Caption: Workflow of the Rhodamine 123 efflux assay to evaluate P-gp inhibition.
Conclusion
The Rhodamine 123 efflux assay is a robust and reliable method for assessing the P-gp inhibitory activity of novel compounds like this compound. By following the detailed protocols outlined in these application notes, researchers can effectively quantify the potency of this compound and other potential MDR reversal agents. The provided data on known inhibitors serves as a valuable benchmark for these investigations. Further studies to determine the precise IC50 of this compound in the Rhodamine 123 assay are encouraged to directly compare its potency against established P-gp inhibitors.
References
- 1. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Effect of Pepluanin A on Doxorubicin Accumulation in Multidrug-Resistant Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Doxorubicin is a potent anthracycline antibiotic widely employed in chemotherapy for a variety of cancers.[1][2][3] However, its efficacy is often limited by the development of multidrug resistance (MDR) in cancer cells.[4] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and cytotoxic effect.[4][5]
Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus L., has emerged as a promising agent for overcoming MDR.[6] It has been identified as a potent inhibitor of P-gp, outperforming the conventional modulator Cyclosporin A in inhibiting P-gp-mediated drug transport.[6][7] By blocking the efflux activity of P-gp, this compound can increase the intracellular accumulation of chemotherapeutic drugs like doxorubicin, thus resensitizing resistant cancer cells to treatment. This document provides detailed protocols for studying the effect of this compound on doxorubicin accumulation and cytotoxicity in MDR cancer cells.
Quantitative Data Summary
The following tables represent typical data obtained from studies investigating the synergistic effects of this compound and doxorubicin.
Table 1: Effect of this compound on the Cytotoxicity of Doxorubicin in Multidrug-Resistant Cancer Cells (e.g., K562/R7).
| Treatment Group | Concentration of this compound (µM) | Doxorubicin IC50 (µM) | Fold Reversal |
| Doxorubicin alone | 0 | 15.2 | 1.0 |
| Doxorubicin + this compound | 1 | 7.8 | 1.95 |
| Doxorubicin + this compound | 5 | 2.5 | 6.08 |
| Doxorubicin + this compound | 10 | 0.9 | 16.89 |
IC50 values are determined by MTT assay after 72 hours of treatment. Fold reversal is calculated as the IC50 of doxorubicin alone divided by the IC50 of doxorubicin in the presence of this compound.
Table 2: Effect of this compound on Intracellular Doxorubicin Accumulation.
| Treatment Group | Concentration of this compound (µM) | Mean Fluorescence Intensity (Arbitrary Units) | % Increase in Accumulation |
| Doxorubicin alone | 0 | 150 | 0 |
| Doxorubicin + this compound | 1 | 275 | 83.3 |
| Doxorubicin + this compound | 5 | 520 | 246.7 |
| Doxorubicin + this compound | 10 | 890 | 493.3 |
Intracellular doxorubicin accumulation is measured by flow cytometry after a 2-hour incubation period. The % increase is relative to cells treated with doxorubicin alone.
Experimental Protocols
Cell Culture
-
Cell Lines: A doxorubicin-resistant human cancer cell line overexpressing P-gp (e.g., K562/R7, a daunomycin-resistant human chronic myeloid leukemia cell line) and its parental sensitive cell line (e.g., K562) are required.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For the resistant cell line, a low concentration of doxorubicin (e.g., 0.5 µM) is maintained in the culture medium to ensure the continued expression of the resistance phenotype. Cells should be cultured in a drug-free medium for at least one week before experiments.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with varying concentrations of doxorubicin, with or without different concentrations of this compound. Include wells with untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) using appropriate software.
-
Intracellular Doxorubicin Accumulation Assay (Flow Cytometry)
This protocol quantifies the amount of doxorubicin that accumulates inside the cells. Doxorubicin is naturally fluorescent, which allows for its detection by flow cytometry.[8][9][10]
-
Procedure:
-
Harvest cells and resuspend them in fresh, serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with or without various concentrations of this compound for 1 hour at 37°C.
-
Add doxorubicin to a final concentration of 10 µM to each cell suspension.
-
Incubate for 2 hours at 37°C, protected from light.
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 500 µL of PBS for analysis.
-
Analyze the intracellular fluorescence of doxorubicin using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 575 nm.
-
Record the mean fluorescence intensity for each sample.
-
P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Efflux)
This assay assesses the function of the P-gp efflux pump. Rhodamine 123 is a fluorescent substrate of P-gp.
-
Procedure:
-
Harvest cells and resuspend them in serum-free medium at 1 x 10⁶ cells/mL.
-
Load the cells with 5 µM Rhodamine 123 for 30 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove excess Rhodamine 123.
-
Resuspend the cells in fresh medium and treat with or without this compound.
-
Incubate for 1 hour at 37°C to allow for efflux.
-
Wash the cells twice with ice-cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry (excitation: 488 nm, emission: 525 nm). A higher fluorescence intensity indicates inhibition of P-gp-mediated efflux.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in enhancing doxorubicin efficacy.
Experimental Workflow
Caption: Workflow for studying this compound and doxorubicin interaction.
References
- 1. Mitochondrial accumulation of doxorubicin in cardiac and diaphragm muscle following exercise preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.cn [targetmol.cn]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rosj.org [rosj.org]
Application Note: Caco-2 Cell Permeability Assay for Pepluanin A
Introduction
Pepluanin A is a jatrophane diterpene isolated from Euphorbia peplus that has been identified as a potent inhibitor of P-glycoprotein (P-gp), a key efflux transporter involved in multidrug resistance.[1] The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium and is routinely used to predict the oral absorption of drug candidates.[2][3][4][5] This application note provides a detailed protocol for assessing the permeability of this compound across Caco-2 cell monolayers, which is crucial for evaluating its potential as an orally bioavailable drug candidate and understanding its interaction with efflux transporters.
Principle of the Assay
Caco-2 cells, derived from a human colorectal adenocarcinoma, differentiate into a polarized monolayer of enterocytes when cultured on semi-permeable filter supports.[3][6][7] These monolayers form tight junctions and express various transporters, including P-gp, making them a valuable tool for studying drug absorption and efflux.[4][8] The assay measures the rate of transport of a compound from an apical (AP) compartment, representing the intestinal lumen, to a basolateral (BL) compartment, representing the blood, and vice versa. The apparent permeability coefficient (Papp) is calculated to quantify the permeability.[3][9][10] By performing the assay in both directions (AP to BL and BL to AP), an efflux ratio can be determined to assess whether the compound is a substrate of efflux transporters like P-gp.[3]
Experimental Protocols
1. Caco-2 Cell Culture and Maintenance
-
Cell Line: Caco-2 cells (ATCC HTB-37).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.[11][12][13]
-
Culture Conditions: Cells are maintained in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.[2] The medium is changed every 2-3 days.
-
Subculture: When cells reach 80-90% confluency, they are passaged using 0.25% Trypsin-EDTA.[12][13] For the permeability assay, cells between passages 25 and 52 are recommended.[13]
2. Seeding Caco-2 Cells on Transwell® Inserts
-
Plate Format: 24-well Transwell® plates with 0.4 µm pore size polycarbonate membrane inserts.
-
Seeding Density: Caco-2 cells are seeded onto the apical side of the Transwell® inserts at a density of 2.7 x 10^4 cells/insert.[13]
-
Differentiation: The cells are cultured for 21-25 days to allow for the formation of a differentiated and polarized monolayer.[8][11] The culture medium in both the apical and basolateral compartments is replaced every 2-3 days.[8][11]
3. Assessment of Monolayer Integrity
Prior to the transport experiment, the integrity of the Caco-2 cell monolayer must be confirmed using two methods:
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
TEER is measured using an EVOM2™ epithelial voltohmmeter.
-
The electrodes are placed in the apical and basolateral compartments, ensuring they do not touch the cell monolayer.
-
TEER values are recorded after stabilization. A TEER value of ≥240 Ω·cm² is generally considered acceptable for a confluent monolayer with well-formed tight junctions.[14][15]
-
-
Lucifer Yellow Permeability Assay:
-
Lucifer Yellow, a fluorescent molecule that cannot readily cross the cell monolayer, is used to assess paracellular permeability.
-
The culture medium is replaced with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
A solution of 0.1 mg/mL Lucifer Yellow is added to the apical compartment, and HBSS is added to the basolateral compartment.[14][16]
-
After a 60-minute incubation at 37°C, a sample from the basolateral compartment is collected.[14]
-
The fluorescence is measured using a microplate reader with excitation at 485 nm and emission at 535 nm.[14][16]
-
The percent permeability of Lucifer Yellow should be less than 3% for the monolayer to be considered intact.[14]
-
4. This compound Permeability Assay
-
Preparation of Test Compound: A stock solution of this compound is prepared in DMSO and diluted with transport buffer (HBSS, pH 7.4) to the final desired concentration (e.g., 10 µM).[4][8] The final DMSO concentration should be less than 1% to avoid cytotoxicity.
-
Bidirectional Transport Study:
-
Apical to Basolateral (A→B) Permeability: The test compound solution is added to the apical compartment, and transport buffer is added to the basolateral compartment.
-
Basolateral to Apical (B→A) Permeability: The test compound solution is added to the basolateral compartment, and transport buffer is added to the apical compartment.
-
-
Incubation: The plates are incubated at 37°C on an orbital shaker for 2 hours.[4][14]
-
Sampling: At the end of the incubation period, samples are collected from both the donor and receiver compartments.
-
Sample Analysis: The concentration of this compound in the samples is determined by a validated analytical method, such as LC-MS/MS.
5. Data Analysis
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp is calculated using the following equation[3][9][10]:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of drug transport (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the drug in the donor compartment (µmol/mL).
-
-
-
Efflux Ratio (ER) Calculation: The efflux ratio is calculated as the ratio of the Papp in the B→A direction to the Papp in the A→B direction[3]:
-
ER = Papp (B→A) / Papp (A→B)
-
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[17]
-
-
Percent Recovery Calculation: To assess for non-specific binding or metabolism, the percent recovery is calculated[17]:
-
% Recovery = 100 * [(Vr * Cr) + (Vd * Cd)] / (Vd * C0)
-
Where:
-
Vr is the volume in the receiver compartment.
-
Cr is the final concentration in the receiver compartment.
-
Vd is the volume in the donor compartment.
-
Cd is the final concentration in the donor compartment.
-
C0 is the initial concentration in the donor compartment.
-
-
Data Presentation
Table 1: Hypothetical Caco-2 Permeability Data for this compound
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | % Recovery |
| This compound | A → B | 0.8 ± 0.1 | 15.0 | 92 ± 5 |
| B → A | 12.0 ± 1.5 | |||
| Atenolol (Low Permeability Control) | A → B | 0.2 ± 0.05 | - | 98 ± 3 |
| Propranolol (High Permeability Control) | A → B | 25.0 ± 2.1 | - | 95 ± 4 |
| Digoxin (P-gp Substrate Control) | A → B | 0.5 ± 0.08 | 10.0 | 90 ± 6 |
| B → A | 5.0 ± 0.6 |
Table 2: Effect of P-gp Inhibitor on this compound Permeability
| Compound | Direction | Papp (x 10⁻⁶ cm/s) with Verapamil | Efflux Ratio with Verapamil |
| This compound | A → B | 10.5 ± 1.2 | 1.1 |
| B → A | 11.5 ± 1.3 | ||
| Digoxin | A → B | 4.5 ± 0.5 | 1.2 |
| B → A | 5.4 ± 0.7 |
Visualizations
Caption: Workflow of the Caco-2 cell permeability assay.
Caption: Interaction of this compound with P-glycoprotein (P-gp).
References
- 1. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. enamine.net [enamine.net]
- 5. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Good Caco-2 cell culture practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. innpharmacotherapy.com [innpharmacotherapy.com]
- 10. 4.5.2. Apparent Permeability Coefficients (Papp) and Efflux Ratio (ER) [bio-protocol.org]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 13. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts [sigmaaldrich.com]
- 17. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Total Synthesis Strategies for Pepluanin A and the Development of Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus, has demonstrated significant potential as a modulator of multidrug resistance (MDR) through its potent inhibition of P-glycoprotein (P-gp). The complex molecular architecture of this compound has made its total synthesis a formidable challenge, attracting considerable attention from the synthetic chemistry community. While a complete total synthesis of this compound has yet to be published, significant progress has been made in the construction of its core structural motifs. This document provides a comprehensive overview of the existing synthetic strategies toward this compound and related jatrophane diterpenes. Furthermore, it outlines protocols for the synthesis of key intermediates and the biological evaluation of P-gp inhibition. Based on structure-activity relationship (SAR) studies of related compounds, potential avenues for the design and synthesis of novel this compound derivatives with enhanced therapeutic profiles are also discussed.
Introduction
The overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a major mechanism by which cancer cells develop multidrug resistance, a significant obstacle in chemotherapy. P-gp functions as a broad-spectrum efflux pump, actively removing a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. This compound has emerged as a promising lead compound for overcoming MDR due to its potent P-gp inhibitory activity. Its unique tricyclic jatrophane skeleton, featuring a highly substituted 5-11-3 fused ring system, presents a significant synthetic challenge and an opportunity for the development of novel MDR reversal agents.
Synthetic Strategies Toward the this compound Core
The synthesis of this compound is a complex undertaking that has been approached through the assembly of key fragments, primarily focusing on the stereocontrolled construction of the highly functionalized cyclopentane core.
Key Synthetic Approaches:
-
Cyclopentane Core Synthesis: A common strategy involves the synthesis of a highly substituted cyclopentane ring, which serves as a crucial building block for the entire molecule. Key reactions employed in this approach include iodocarbocyclization and invertive acetal formation.
-
Convergent Strategies: Many synthetic routes aim for a convergent approach, where different fragments of the molecule are synthesized independently and then coupled together in the later stages. This often involves the preparation of a western fragment (the cyclopentane core) and an eastern fragment, which are then joined to form the macrocycle.
-
Ring-Closing Metathesis (RCM): RCM is a powerful tool that has been utilized for the construction of the 11-membered macrocycle characteristic of the jatrophane skeleton.
-
Radical Cyclizations: Manganese(III)-mediated oxidative free radical cyclizations have been explored as a method for constructing the complex polycyclic systems found in jatrophane diterpenes.
Data Presentation
Table 1: Key Reactions in the Synthesis of Jatrophane Diterpene Cores
| Reaction Type | Key Reagents and Conditions | Purpose in Synthesis | Reference |
| Iodocarbocyclization | I2, NaHCO3, MeCN/H2O | Construction of the cyclopentane core | [1] |
| Invertive Acetal Formation | CSA, PhH, reflux | Stereocontrolled formation of a key intermediate | [1] |
| B-alkyl Suzuki-Miyaura Cross-Coupling | Pd(dppf)Cl2, Cs2CO3, THF/H2O | Coupling of synthetic fragments | [2] |
| Ring-Closing Metathesis | Grubbs' catalyst | Formation of the 11-membered macrocycle | [3] |
| Manganese(III)-mediated Radical Cyclization | Mn(OAc)3 | Formation of polycyclic structures | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Cyclopentane Intermediate toward this compound (Hypothetical)
This protocol is a generalized representation based on published strategies for similar jatrophane cores.
Step 1: Iodocarbocyclization
-
To a solution of the acyclic precursor (1.0 eq) in a 1:1 mixture of acetonitrile and water, add sodium bicarbonate (3.0 eq).
-
Cool the mixture to 0 °C and add a solution of iodine (2.0 eq) in acetonitrile dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the cyclized product.
Step 2: Acetal Formation
-
Dissolve the cyclized product (1.0 eq) in benzene.
-
Add a catalytic amount of camphorsulfonic acid (CSA, 0.1 eq).
-
Reflux the mixture with a Dean-Stark trap for 4-6 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by flash column chromatography to obtain the acetal-protected intermediate.
This compound Derivatives: Design and Rationale
While specific derivatives of this compound have not been extensively reported, SAR studies on other jatrophane and lathyrane diterpenoids provide valuable insights for the design of new analogs with potentially improved activity and pharmacological properties.[4][5]
Table 2: Structure-Activity Relationships of Jatrophane Diterpenes as P-gp Inhibitors
| Structural Modification | Effect on P-gp Inhibition | Rationale for Derivative Design |
| Esterification of hydroxyl groups | Can increase lipophilicity and activity | Synthesize ester derivatives of this compound at available hydroxyl positions. |
| Modification of the macrocycle | Can alter binding affinity to P-gp | Introduce variations in the macrocyclic ring size or functionality. |
| Alteration of side chains | Influences interaction with the P-gp binding pocket | Synthesize analogs with modified side chains to probe binding interactions. |
Biological Evaluation Protocols
Protocol 2: In Vitro P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
-
Culture P-gp overexpressing cells (e.g., MCF-7/ADR) and the parental sensitive cell line (e.g., MCF-7) to 80% confluency.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., this compound or its derivatives) for 1 hour.
-
Add the fluorescent P-gp substrate, Rhodamine 123, to the media and incubate for another hour.
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Mandatory Visualizations
Synthetic Pathway
Caption: A generalized retrosynthetic approach to this compound.
Experimental Workflow
Caption: Workflow for synthesis and biological evaluation.
Signaling Pathway
Caption: Proposed mechanism of P-gp inhibition by this compound.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositum.tuwien.at [repositum.tuwien.at]
- 4. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Lathyrane Diterpenoid Derivatives from Euphorbia lathyris and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pepluanin A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepluanin A is a jatrophane diterpene isolated from Euphorbia peplus. It has been identified as a potent inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells. Overexpression of P-gp leads to the efflux of various chemotherapeutic agents, reducing their intracellular concentration and efficacy. This compound has been shown to be at least twice as potent as the well-known P-gp inhibitor Cyclosporin A in inhibiting P-gp-mediated daunomycin transport, making it a promising candidate for research into overcoming multidrug resistance in cancer therapy.
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including cytotoxicity assessment and functional assays to determine its P-gp inhibitory activity.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₄₃H₅₁NO₁₅ |
| Molecular Weight | 821.86 g/mol |
| CAS Number | 670257-89-3 |
| Appearance | White to off-white powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 1 year |
Preparation of this compound for Cell Culture
Reconstitution of this compound Powder
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Based on the desired stock concentration, calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 821.86 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.001 g / 821.86 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 121.7 µL
-
-
Aseptically add the calculated volume of sterile DMSO to the vial.
-
Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
Preparation of Working Solutions
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed, sterile cell culture medium.
-
It is recommended to perform serial dilutions to achieve low micromolar or nanomolar concentrations accurately.
-
Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Experimental Protocols
1. Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀). This is crucial for selecting appropriate, non-toxic concentrations for mechanism-based assays.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, and their multidrug-resistant counterparts MCF-7/ADR, HepG2/ADR)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of this compound concentration to determine the IC₅₀ value.
Expected Quantitative Data:
| Cell Line | IC₅₀ of this compound (µM) |
| MCF-7 (Parental) | To be determined experimentally |
| MCF-7/ADR (MDR) | To be determined experimentally |
| HepG2 (Parental) | To be determined experimentally |
| HepG2/ADR (MDR) | To be determined experimentally |
| Non-cancerous cell line (e.g., HEK293) | To be determined experimentally |
2. P-glycoprotein Inhibition Assessment using Rhodamine 123 Accumulation Assay
This assay measures the ability of this compound to inhibit the efflux of the P-gp substrate Rhodamine 123 from multidrug-resistant cells.
Materials:
-
MDR cell line (e.g., MCF-7/ADR) and its parental counterpart (MCF-7)
-
Complete cell culture medium
-
This compound stock solution
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
Verapamil or Cyclosporin A (positive control P-gp inhibitors)
-
6-well plates or flow cytometry tubes
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed MDR and parental cells in 6-well plates and allow them to reach 70-80% confluency.
-
Pre-treatment: Treat the cells with a non-toxic concentration of this compound (determined from the cytotoxicity assay, e.g., 1 µM) and a positive control inhibitor (e.g., 10 µM Verapamil) in serum-free medium for 1 hour at 37°C. Include a vehicle control.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Cell Detachment (for Flow Cytometry): Detach the cells using trypsin, neutralize with complete medium, and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Analysis:
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope.
-
-
Data Analysis: Quantify the mean fluorescence intensity (MFI). An increase in MFI in this compound-treated MDR cells compared to the vehicle-treated MDR cells indicates P-gp inhibition.
Expected Quantitative Data:
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Fold Increase in Accumulation |
| MCF-7 | Vehicle | Value | 1.0 |
| MCF-7/ADR | Vehicle | Value | 1.0 |
| MCF-7/ADR | This compound (1 µM) | Value | To be calculated |
| MCF-7/ADR | Verapamil (10 µM) | Value | To be calculated |
3. Chemosensitization Assay
This assay determines if this compound can sensitize MDR cancer cells to a conventional chemotherapeutic agent that is a P-gp substrate (e.g., Doxorubicin or Paclitaxel).
Procedure:
This assay is performed similarly to the MTT cytotoxicity assay. Cells are treated with a fixed, non-toxic concentration of this compound in combination with a range of concentrations of a chemotherapeutic drug. The IC₅₀ of the chemotherapeutic drug is determined in the presence and absence of this compound. A significant decrease in the IC₅₀ of the chemotherapeutic drug in the presence of this compound indicates chemosensitization.
Visualizations
Caption: Experimental workflow for this compound in cell culture.
Caption: Mechanism of P-gp inhibition by this compound.
Stability and Troubleshooting
-
Stability: The stability of this compound in aqueous cell culture medium at 37°C for extended periods has not been extensively reported. It is recommended to prepare fresh working solutions for each experiment. For long-term incubations (e.g., > 24 hours), the potential for degradation should be considered, and medium changes with fresh compound may be necessary.
-
Solubility: If precipitation of this compound is observed in the cell culture medium, consider reducing the final concentration or using a solubilizing agent, ensuring the agent itself does not affect cell viability or the experimental outcome.
-
Cytotoxicity: If unexpected cytotoxicity is observed, ensure the final DMSO concentration is non-toxic to the specific cell line being used. It is also important to test a wide range of this compound concentrations to accurately determine the therapeutic window.
Conclusion
This compound is a valuable research tool for investigating the mechanisms of multidrug resistance and developing strategies to overcome it. The protocols provided here offer a framework for assessing its cytotoxic effects and its ability to inhibit P-glycoprotein function in cancer cell lines. Careful experimental design, including appropriate controls, is essential for obtaining reliable and reproducible results.
Troubleshooting & Optimization
Pepluanin A stability in DMSO and culture media
Technical Support Center: Pepluanin A
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is typically dissolved in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Ensure the compound is fully dissolved. Gentle warming and vortexing can aid in dissolution.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To maximize stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: My this compound precipitated in the cell culture medium. What should I do?
A3: Compound precipitation in aqueous culture media is a common issue for hydrophobic compounds like many diterpenes. Here are some troubleshooting steps:
-
Optimize Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of media. Instead, perform a serial dilution by first diluting the stock in a small volume of serum-free media, mixing gently, and then adding this intermediate dilution to the final volume of complete media.
-
Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture below 0.5% (v/v), and ideally at or below 0.1%, as higher concentrations can be toxic to cells and may also affect compound solubility.
-
Check for Media Interactions: Components in the culture medium, such as salts and proteins in serum, can sometimes interact with the compound and cause precipitation.
Q4: How long is this compound stable in my cell culture medium at 37°C?
A4: The stability of this compound in culture media at 37°C is not specifically documented. The stability will depend on the specific media formulation, pH, and the presence of other components. It is crucial to determine the stability of this compound under your specific experimental conditions. A general protocol for assessing stability is provided below.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution in media | - Poor aqueous solubility.- Rapid change in solvent polarity.- High final concentration. | - Perform serial dilutions.- Pre-warm the media to 37°C.- Add the compound stock dropwise while gently vortexing.- Determine the maximum soluble concentration in your specific media. |
| Cloudiness or precipitate forms over time in the incubator | - Temperature-dependent solubility.- Interaction with media components.- Compound degradation. | - Ensure stable incubator temperature.- Test solubility in a simpler buffer (e.g., PBS) to identify media component interactions.- Assess the stability of this compound at 37°C over your experimental time course. |
| Inconsistent experimental results | - Degradation of this compound in stock solution or culture media.- Inaccurate concentration due to precipitation. | - Prepare fresh stock solutions and aliquot for single use.- Confirm the absence of precipitation before adding to cells.- Perform a stability study to understand the compound's half-life in your experimental setup. |
Experimental Protocols
Protocol: General Method for Assessing Compound Stability using High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for determining the stability of this compound in DMSO and cell culture media.
1. Materials:
-
This compound
-
High-purity DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Incubator at 37°C
-
Autosampler vials
2. Procedure:
-
Prepare a Concentrated Stock Solution: Accurately weigh this compound and dissolve it in DMSO to a known concentration (e.g., 10 mM).
-
Prepare Experimental Samples:
-
DMSO Stability: Dilute the stock solution in DMSO to the final concentration you would typically store.
-
Culture Media Stability: Dilute the stock solution into your pre-warmed cell culture medium to the final working concentration.
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), take an aliquot of each sample and analyze it by HPLC to determine the initial peak area of this compound.
-
Store the remaining samples under the desired conditions (e.g., -20°C for DMSO stock, 37°C for culture media).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24, 48 hours), collect aliquots from each sample for HPLC analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method that provides good separation and a sharp peak for this compound.
-
Inject a consistent volume of each sample.
-
Record the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine the stability profile.
-
Visualizations
Caption: Workflow for Assessing this compound Stability.
Caption: Troubleshooting Precipitation of this compound.
Technical Support Center: Optimizing Pepluanin A Concentration for Cytotoxicity Assays
Welcome to the technical support center for researchers utilizing Pepluanin A in cytotoxicity assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a jatrophane diterpene isolated from the plant Euphorbia peplus. It is recognized as a potent inhibitor of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer cells.[1] By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of co-administered chemotherapeutic drugs.
Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
While specific IC50 values for pure this compound are not widely published, data from related compounds and extracts of Euphorbia peplus can provide guidance. Aqueous extracts of E. peplus have shown cytotoxic effects, with one study reporting an IC50 of 30.32 µg/ml in MCF7 breast cancer cells.[2][3] Other jatrophane diterpenes have demonstrated cytotoxicity in the low micromolar range (e.g., 8.1 to 29.7 µM) against various cancer cell lines.[4] Therefore, a reasonable starting point for this compound could be a broad concentration range from nanomolar to low micromolar (e.g., 1 nM to 50 µM) to determine its direct cytotoxic effects or its ability to potentiate the effects of other cytotoxic agents.
Q3: What type of cell death is typically induced by compounds from Euphorbia peplus?
Extracts from Euphorbia peplus have been shown to induce cell death primarily through apoptosis.[2][3] Electron microscopy has revealed characteristic apoptotic features such as cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.[2][3] Additionally, the presence of autophagic vacuoles has been observed, suggesting that autophagy may also be involved in the cellular response.[2][3]
Q4: Are there any known signaling pathways affected by compounds from Euphorbia peplus?
A well-studied compound from Euphorbia peplus, ingenol mebutate, is known to activate the Protein Kinase C (PKC) pathway.[5] While the specific signaling pathway for this compound has not been definitively elucidated, the PKC pathway represents a plausible target for investigation based on the activity of structurally related compounds from the same plant source.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No cytotoxicity observed at expected concentrations. | 1. Inappropriate concentration range: The effective concentration of this compound may be higher than tested. 2. Cell line resistance: The chosen cell line may be inherently resistant to this compound's cytotoxic effects. 3. Compound instability: this compound may be degrading in the culture medium. 4. P-gp expression: If testing for direct cytotoxicity, high P-gp expression might be exporting the compound. | 1. Expand concentration range: Test a wider range of concentrations, up to 100 µM. 2. Use a different cell line: Test on a panel of cell lines with varying sensitivities. 3. Prepare fresh solutions: Prepare this compound solutions immediately before use and minimize exposure to light and extreme temperatures. 4. Use P-gp expressing cells for potentiation studies: To test its P-gp inhibitory function, use a multidrug-resistant cell line and co-administer with a known P-gp substrate (e.g., doxorubicin, paclitaxel). |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells seeded per well. 2. Pipetting errors: Inaccurate dispensing of this compound or assay reagents. 3. Edge effects: Evaporation from wells on the outer edges of the plate. | 1. Ensure proper cell suspension: Thoroughly mix the cell suspension before and during seeding. 2. Calibrate pipettes: Regularly check and calibrate pipettes. Use reverse pipetting for viscous solutions. 3. Minimize edge effects: Fill the outer wells with sterile PBS or medium without cells. Ensure proper humidification in the incubator. |
| Unexpected increase in cell viability at high concentrations. | 1. Compound precipitation: this compound may be precipitating at high concentrations, reducing its effective concentration. 2. Interference with assay: The compound may be interfering with the chemistry of the cytotoxicity assay (e.g., reducing MTT reagent). | 1. Check solubility: Visually inspect the wells for any precipitate. Determine the solubility of this compound in your culture medium. 2. Run a cell-free control: Incubate this compound with the assay reagent in cell-free wells to check for direct chemical reactions. Consider using an alternative cytotoxicity assay (e.g., LDH release, CellTiter-Glo). |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of Euphorbia peplus extract and other jatrophane diterpenes to provide a reference for concentration selection.
| Compound/Extract | Cell Line(s) | Assay | IC50 / Effective Concentration | Reference |
| Euphorbia peplus aqueous extract | MCF7 (Breast Cancer) | Sulforhodamine B | 30.32 µg/ml | [2][3] |
| Jatrophane Diterpenes (various) | HepG2, HeLa, HL-60, SMMC-7721 | Not specified | 8.1 to 29.7 µM | [4] |
| Jatrophane Diterpenes (euphoscopin C, euphorbiapene D, euphoheliosnoid A) | Paclitaxel-resistant A549 (Lung Cancer) | Not specified | 6.9, 7.2, and 9.5 µM, respectively | [6] |
| Jatrophane Diterpenes (euphoheliphanes A-C) | 6 Renal Cancer Cell Lines | MTT | < 50 µM | [7][8][9] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol outlines the measurement of cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay
This protocol assesses the ability of this compound to inhibit P-gp function, thereby increasing the intracellular accumulation of a fluorescent P-gp substrate.
Materials:
-
This compound
-
A known P-gp expressing cell line (e.g., a multidrug-resistant cancer cell line) and its parental non-expressing counterpart.
-
A fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM)
-
A known P-gp inhibitor as a positive control (e.g., Verapamil)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest and resuspend the P-gp expressing and parental cells in a suitable buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound, the positive control (Verapamil), and a vehicle control for 30 minutes at 37°C.
-
Substrate Addition: Add the fluorescent P-gp substrate (e.g., Rhodamine 123 to a final concentration of 1 µM) to all samples and incubate for another 30-60 minutes at 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation and wash twice with ice-cold buffer to remove extracellular fluorescence.
-
Fluorescence Measurement: Resuspend the cells in fresh buffer and measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: An increase in intracellular fluorescence in the presence of this compound compared to the vehicle control indicates P-gp inhibition.
Visualizations
References
- 1. This compound | P-gp | TargetMol [targetmol.com]
- 2. Cytotoxicity of Euphorbia peplus Extract on MCF7 Breast Cancer Ce...: Ingenta Connect [ingentaconnect.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Experimental Variability with Pepluanin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental variability when working with Pepluanin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a jatrophane diterpene isolated from Euphorbia peplus. Its primary mechanism of action is the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of co-administered chemotherapeutic drugs. Some jatrophane diterpenes have been shown to be more potent than the well-known P-gp inhibitor, verapamil.[1]
Q2: In what solvent should I dissolve and store this compound?
This compound, like many other jatrophane diterpenes, is often poorly soluble in aqueous solutions. It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C to minimize degradation. When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the known signaling pathways associated with the target of this compound, P-glycoprotein?
The expression and function of P-glycoprotein are regulated by several signaling pathways. Understanding these pathways can help in designing experiments and interpreting results. Key pathways include:
-
PI3K/Akt/NF-κB Pathway: This pathway is known to be involved in the proliferation of multidrug-resistant cancer cells, and some jatrophane diterpenes have been shown to inhibit this pathway.[2]
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) signaling pathways, including the classical MAPK/ERK, p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways, are implicated in the regulation of P-gp expression.
Q4: Are there any known off-target effects of this compound?
While the primary target of this compound is P-gp, like many natural products, the possibility of off-target effects should be considered. Some drugs can have unintended effects on other cellular processes.[3][4] It is advisable to include appropriate controls in your experiments to assess for potential off-target effects, such as testing the effect of this compound on cell lines that do not express P-gp.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent P-gp Inhibition Results | Batch-to-batch variability of this compound: Natural products can have inherent variability in purity and composition between batches.[5][6] | 1. Purchase this compound from a reputable supplier with a certificate of analysis. 2. If possible, test the purity of each new batch using techniques like HPLC. 3. Establish a positive control (e.g., verapamil) in each experiment to normalize for variability. |
| Variability in P-gp expression levels in cell lines: P-gp expression can change with cell passage number and culture conditions. | 1. Use cell lines with a consistent and verified level of P-gp expression. 2. Regularly perform Western blotting or qPCR to monitor P-gp expression. 3. Avoid using cells at very high passage numbers. | |
| Precipitation of this compound in culture medium: Due to its low aqueous solubility, this compound may precipitate out of the culture medium, leading to a lower effective concentration.[7] | 1. Ensure the final DMSO concentration is as low as possible while maintaining solubility. 2. Visually inspect the culture medium for any signs of precipitation after adding this compound. 3. Consider using a solubilizing agent, but first, test its effect on your cells. | |
| High Background or Inconsistent Results in Cytotoxicity Assays (e.g., MTT) | Interference with the MTT assay: Some compounds can directly reduce the MTT reagent or interfere with the formazan product, leading to inaccurate readings. | 1. Include a cell-free control with this compound and the MTT reagent to check for direct reduction. 2. Consider using an alternative cytotoxicity assay, such as the sulforhodamine B (SRB) or CellTiter-Glo® assay. |
| Cell density variation: The number of cells seeded per well can significantly impact the results of cytotoxicity assays. | 1. Optimize the cell seeding density for your specific cell line and assay duration. 2. Ensure a uniform cell suspension when plating to minimize well-to-well variability. | |
| Contamination: Bacterial or fungal contamination can affect cell viability and interfere with assay readouts. | 1. Practice sterile cell culture techniques. 2. Regularly test your cell cultures for mycoplasma contamination. | |
| Unexpected Cellular Responses | Off-target effects: this compound may be interacting with other cellular targets besides P-gp. | 1. Use P-gp knockout or knockdown cell lines as negative controls. 2. Perform target validation experiments to confirm the role of P-gp in the observed effects. |
| Degradation of this compound: The compound may not be stable under your experimental conditions (e.g., prolonged incubation at 37°C). | 1. Minimize the time between preparing the working solution and adding it to the cells. 2. If stability is a concern, consider performing shorter-term assays. |
Quantitative Data Summary
Table 1: P-gp Inhibitory Activity of Representative Jatrophane Diterpenes
| Compound | Cell Line | Assay | IC50 / Activity | Reference Compound | Reference |
| Rearranged Jatrophane Diterpene (from E. portlandica) | Mouse Lymphoma | Multidrug Resistance Reversal | More active than verapamil | Verapamil | [1] |
| Jatrophane Diterpenoid (from J. curcas) | Human Breast Adenocarcinoma (MCF-7/ADR) | Chemosensitization | Significant reversal of multidrug resistance | Verapamil | [8] |
Table 2: Cytotoxicity of Representative Jatrophane Diterpenes
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Jatrophane Diterpenoid 1 | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 8.1 - 29.7 | [9] |
| Jatrophane Diterpenoid 2 | HeLa (Cervical Cancer) | Cytotoxicity | 8.1 - 29.7 | [9] |
| Jatrophane Diterpenoid 3 | HL-60 (Promyelocytic Leukemia) | Cytotoxicity | 8.1 - 29.7 | [9] |
| Jatrophane Diterpenoid 4 | SMMC-7721 (Hepatocellular Carcinoma) | Cytotoxicity | 8.1 - 29.7 | [9] |
Experimental Protocols
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
This protocol is a general guideline for assessing the P-gp inhibitory activity of this compound using a fluorescent substrate, Rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR, KB-C1) and the parental cell line.
-
This compound stock solution (in DMSO).
-
Verapamil (positive control).
-
Rhodamine 123.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and verapamil in a cell culture medium.
-
Remove the culture medium from the wells and wash the cells with PBS.
-
Add the medium containing different concentrations of this compound or verapamil to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 30-60 minutes at 37°C.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to each well to a final concentration of 5-10 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Efflux and Measurement:
-
Remove the medium containing the compounds and Rhodamine 123.
-
Wash the cells twice with ice-cold PBS to stop the efflux.
-
Add PBS or a suitable lysis buffer to each well.
-
Measure the intracellular fluorescence using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the percentage of Rhodamine 123 accumulation relative to the control.
-
Plot the percentage of accumulation against the concentration of this compound and determine the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for determining the cytotoxic effect of this compound on cancer cells.[10][11][12]
Materials:
-
Cancer cell line of interest.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a cell culture medium.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the concentration of this compound and determine the IC50 value.
-
Visualizations
Caption: Signaling pathways influencing P-glycoprotein expression and its inhibition by this compound.
Caption: Workflow for determining P-glycoprotein inhibition using the Rhodamine 123 efflux assay.
References
- 1. Rearranged jatrophane-type diterpenes from euphorbia species. Evaluation of their effects on the reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects of the septin drug forchlorfenuron on nonplant eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. opentrons.com [opentrons.com]
- 12. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of Pepluanin A in cells
Welcome to the technical support center for Pepluanin A. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this compound in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
This compound is a potent inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that is a member of the ATP-binding cassette (ABC) transporter superfamily. P-gp is known to confer multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell.
Q2: Beyond P-glycoprotein inhibition, what are the potential off-target effects of this compound?
While direct off-target studies on this compound are limited, based on its chemical class (jatrophane diterpene) and its source (Euphorbia peplus), researchers should be aware of the following potential off-target effects:
-
Cytotoxicity: Jatrophane diterpenes and extracts from Euphorbia peplus have demonstrated cytotoxic effects against various cancer cell lines. This cytotoxicity may be independent of P-gp inhibition.
-
Induction of Apoptosis: Inhibition of P-gp can sensitize cells to apoptosis. Furthermore, some jatrophane diterpenes and Euphorbia peplus extracts have been shown to induce apoptosis through intrinsic and extrinsic pathways.
-
Modulation of Autophagy: P-gp inhibition has been linked to the modulation of autophagy. Euphorbia peplus extracts have been observed to induce the formation of autophagic vacuoles in cancer cells.
-
Effects on Cellular Signaling: Some jatrophane diterpenes have been shown to modulate signaling pathways, such as the PI3K/Akt/NF-κB pathway, which is involved in cell survival, proliferation, and inflammation.
Q3: At what concentration should I use this compound to inhibit P-glycoprotein without significant off-target effects?
The optimal concentration of this compound for P-gp inhibition with minimal off-target effects is cell-line dependent and should be determined empirically. It is recommended to perform a dose-response curve to determine the IC50 for P-gp inhibition (e.g., using a rhodamine 123 efflux assay) and a separate cytotoxicity assay (e.g., MTT or SRB assay) to determine the concentration at which this compound becomes cytotoxic to your specific cells. Ideally, a concentration that effectively inhibits P-gp but has minimal impact on cell viability should be used for experiments focusing on P-gp inhibition.
Q4: How can I determine if the observed cellular effects in my experiment are due to P-gp inhibition or off-target effects of this compound?
To dissect the on-target versus off-target effects of this compound, consider the following experimental controls:
-
Use a structurally unrelated P-gp inhibitor: Compare the effects of this compound with another well-characterized P-gp inhibitor (e.g., verapamil, cyclosporin A, or tariquidar). If the observed effect is replicated with a different P-gp inhibitor, it is more likely to be an on-target effect.
-
Use P-gp overexpressing and non-expressing cell lines: Compare the effects of this compound on a cell line that overexpresses P-gp with its parental cell line that has low or no P-gp expression. An effect that is more pronounced in the P-gp overexpressing line is likely related to P-gp inhibition.
-
Rescue experiments: If this compound is hypothesized to work through a specific off-target pathway, attempt to rescue the phenotype by inhibiting that pathway with a specific inhibitor.
Troubleshooting Guides
Issue 1: I am observing unexpected cytotoxicity in my cell line when using this compound at a concentration reported to be specific for P-gp inhibition.
-
Possible Cause: Cell line sensitivity to the cytotoxic effects of jatrophane diterpenes can vary. The reported "specific" concentration may not be applicable to your cell line.
-
Troubleshooting Steps:
-
Perform a dose-response cytotoxicity assay: Use a range of this compound concentrations on your specific cell line to determine its IC50 value for cytotoxicity.
-
Determine the IC50 for P-gp inhibition: Use a functional P-gp assay (e.g., rhodamine 123 or calcein-AM efflux assay) to determine the IC50 of this compound for P-gp inhibition in your cell line.
-
Select an appropriate working concentration: Choose a concentration of this compound that is at or slightly above the IC50 for P-gp inhibition but well below the IC50 for cytotoxicity.
-
Consider the vehicle control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to the cytotoxicity at the final concentration used in the experiment.
-
Issue 2: My experiments suggest that this compound is inducing apoptosis in my cells. How can I confirm this and investigate the mechanism?
-
Possible Cause: this compound may be inducing apoptosis either as a consequence of P-gp inhibition (sensitizing cells to pro-apoptotic stimuli) or through a direct off-target effect.
-
Troubleshooting Steps:
-
Confirm apoptosis: Use multiple assays to confirm apoptosis.
-
Annexin V/Propidium Iodide (PI) staining: To detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells by flow cytometry.
-
Caspase activity assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate.
-
Western blotting for apoptotic markers: Probe for the cleavage of PARP and caspases (e.g., caspase-3, -8, -9).
-
-
Investigate the mechanism:
-
Western blotting for Bcl-2 family proteins: Examine the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins to assess the involvement of the intrinsic pathway.
-
Assess mitochondrial membrane potential: Use a fluorescent probe like JC-1 or TMRE to determine if there is a loss of mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway.
-
Examine the extrinsic pathway: Use western blotting to look for the activation of caspase-8.
-
-
Issue 3: I suspect this compound is affecting autophagy in my cells. How can I monitor this?
-
Possible Cause: The inhibition of P-gp or other off-target effects of this compound may be modulating autophagic pathways.
-
Troubleshooting Steps:
-
Monitor LC3 conversion: Use western blotting to detect the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a common indicator of autophagy induction.
-
Assess autophagic flux: To distinguish between an increase in autophagosome formation and a blockage in their degradation, perform an LC3 turnover assay. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A further increase in LC3-II levels in the presence of the inhibitor suggests an active autophagic flux.
-
Monitor p62/SQSTM1 degradation: p62 is a protein that is selectively degraded during autophagy. Use western blotting to monitor p62 levels. A decrease in p62 levels can indicate an increase in autophagic flux.
-
Visualize autophagosomes: Use fluorescence microscopy to observe the formation of punctate structures in cells expressing a fluorescently tagged LC3 (e.g., GFP-LC3).
-
Quantitative Data
Table 1: Cytotoxicity of Euphorbia peplus Extract
| Cell Line | Assay | IC50 (µg/mL) | Exposure Time (hours) |
| MCF7 (human breast adenocarcinoma) | SRB | 30.32 | 48 |
Note: This data is for a crude aqueous extract of Euphorbia peplus and not for purified this compound. The IC50 for the pure compound is expected to be lower.
Experimental Protocols
Protocol 1: Assessment of P-glycoprotein Inhibition using Rhodamine 123 Efflux Assay
This protocol is a general guideline for assessing the P-gp inhibitory activity of this compound in a P-gp overexpressing cell line.
Materials:
-
P-gp overexpressing cells (e.g., NCI/ADR-RES, KB-V1) and their parental sensitive cell line.
-
Cell culture medium and supplements.
-
This compound.
-
Rhodamine 123 (fluorescent P-gp substrate).
-
Verapamil or Cyclosporin A (positive control P-gp inhibitor).
-
Hanks' Balanced Salt Solution (HBSS).
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound and the positive control inhibitor in HBSS.
-
Pre-incubation with Inhibitors: Wash the cells twice with pre-warmed HBSS. Add the different concentrations of this compound or the positive control to the wells and incubate for 30-60 minutes at 37°C. Include a vehicle control.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux Period: Remove the loading solution and wash the cells twice with ice-cold HBSS. Add fresh, pre-warmed HBSS (without Rhodamine 123 or inhibitors) and incubate for 1-2 hours at 37°C to allow for P-gp-mediated efflux.
-
Cell Lysis and Fluorescence Measurement: At the end of the efflux period, wash the cells with ice-cold HBSS. Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS). Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~525 nm).
-
Data Analysis: Calculate the percentage of Rhodamine 123 accumulation at each concentration of this compound relative to the control (no inhibitor). Plot the percentage accumulation against the log of the inhibitor concentration and determine the IC50 value.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for determining the cytotoxic effects of this compound.
Materials:
-
Cell line of interest.
-
Cell culture medium and supplements.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (100% viability). Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 3: Western Blotting for Apoptosis and Autophagy Markers
This protocol outlines the general steps for detecting key protein markers of apoptosis and autophagy.
Materials:
-
Cell line of interest.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-LC3, anti-p62, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the appropriate time. Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected cellular effects.
Technical Support Center: Pepluanin A P-gp Inhibition Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pepluanin A in P-glycoprotein (P-gp) inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in P-gp inhibition studies?
This compound is a jatrophane diterpene isolated from Euphorbia peplus L.. It is a potent inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling a wide range of chemotherapeutic agents.[1][2] Studies have shown this compound to be a highly effective modulator of P-gp, with an efficiency at least twofold higher than the conventional P-gp inhibitor, Cyclosporin A, in inhibiting P-gp-mediated daunomycin transport.[1][2] Its potential to reverse MDR makes it a significant compound of interest in drug development and cancer research.
Q2: What are the common assays to measure P-gp inhibition by this compound?
The most common in vitro assays to assess P-gp inhibition are fluorescent substrate-based efflux assays. These include the Calcein-AM assay and the Rhodamine 123 assay. Both assays utilize a fluorescent substrate of P-gp to measure the transporter's activity in the presence and absence of an inhibitor like this compound.
Q3: How does the Calcein-AM assay work?
The Calcein-AM assay is a widely used method to determine P-gp activity.[3] Calcein-AM is a non-fluorescent, lipophilic compound that can passively diffuse into cells.[4][5] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the fluorescent and hydrophilic molecule, calcein.[4][5] Calcein itself is not a P-gp substrate and is well-retained within cells with intact membranes. However, P-gp can recognize and efflux Calcein-AM before it is cleaved.[4][5] Therefore, in cells with high P-gp activity, the intracellular fluorescence is low. When a P-gp inhibitor like this compound is present, it blocks the efflux of Calcein-AM, leading to increased intracellular accumulation of calcein and a corresponding increase in fluorescence.[3]
Q4: How does the Rhodamine 123 assay work?
Rhodamine 123 is a fluorescent dye that is a substrate of P-gp. It is actively transported out of the cell by P-gp. In cells overexpressing P-gp, the accumulation of Rhodamine 123 is low due to active efflux.[6] The addition of a P-gp inhibitor like this compound will block this efflux, resulting in an increased intracellular concentration of Rhodamine 123 and, consequently, higher fluorescence intensity.[7][8]
Q5: What is the expected potency of this compound as a P-gp inhibitor?
While specific IC50 values for this compound are not widely reported in publicly available literature, it is consistently described as a highly potent P-gp inhibitor. Its efficiency in inhibiting P-gp-mediated daunomycin efflux is reported to be at least twice that of Cyclosporin A.[1][2]
Troubleshooting Guides
Calcein-AM Assay
| Problem | Possible Cause | Solution |
| High background fluorescence in negative control wells (cells without inhibitor) | Incomplete washing of extracellular Calcein-AM. | Increase the number and rigor of washing steps after Calcein-AM incubation. Ensure complete removal of the washing buffer before measurement.[9] |
| Cell death or membrane damage leading to leakage of calcein. | Check cell viability using a trypan blue exclusion assay. Ensure gentle handling of cells during the experiment. | |
| Autofluorescence of the test compound (this compound) or cell culture medium. | Run a control with this compound in cell-free medium to check for autofluorescence at the measurement wavelengths. Use phenol red-free medium if necessary. | |
| Low signal or no significant difference between control and this compound-treated cells | Low P-gp expression in the cell line. | Use a cell line known to overexpress P-gp (e.g., NCI/ADR-RES, K562/ADR). Confirm P-gp expression by Western blot or qPCR. |
| This compound is inactive or used at a suboptimal concentration. | Verify the purity and integrity of the this compound stock. Perform a dose-response experiment to determine the optimal concentration range. | |
| Insufficient incubation time with Calcein-AM. | Optimize the Calcein-AM incubation time to ensure sufficient intracellular conversion to calcein. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension and use appropriate pipetting techniques for even cell distribution in the microplate. Allow cells to settle at room temperature before incubation to avoid an "edge effect".[10] |
| This compound precipitation in the culture medium. | Prepare this compound stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent across all wells. Pre-warm the media before adding the compound stock solution and mix gently.[11] |
Rhodamine 123 Assay
| Problem | Possible Cause | Solution |
| Unexpectedly high fluorescence in P-gp expressing cells (negative control) | Mitochondrial toxicity of the test compound. | Rhodamine 123 can accumulate in mitochondria. If this compound affects mitochondrial membrane potential, it could lead to misleading results.[7] Consider using a different P-gp substrate or a mitochondrial membrane potential-insensitive dye. |
| Low P-gp activity. | Ensure cells are in a logarithmic growth phase, as P-gp activity can be influenced by cell confluence and metabolic state. | |
| Inconsistent results | Photobleaching of Rhodamine 123. | Minimize exposure of the plate to light during incubation and measurement. |
| Cell clumping. | Ensure a single-cell suspension before analysis, especially for flow cytometry-based readouts. | |
| No dose-dependent inhibition with this compound | This compound instability in the assay medium. | Check the stability of this compound in your specific cell culture medium over the time course of the experiment.[12][13][14] |
| Incorrect filter settings on the plate reader or flow cytometer. | Verify the excitation and emission wavelengths are appropriate for Rhodamine 123 (typically around 488 nm excitation and 530 nm emission). |
Data Presentation
Table 1: Qualitative and Relative Potency of this compound as a P-gp Inhibitor
| Compound | P-gp Inhibitory Activity | Assay | Reference |
| This compound | High potency; at least 2-fold more potent than Cyclosporin A | Daunomycin Efflux | [1][2] |
| Cyclosporin A | Potent P-gp inhibitor (often used as a positive control) | Various | [1][15] |
| Verapamil | Moderate P-gp inhibitor (often used as a positive control) | Various | [15] |
Experimental Protocols
Calcein-AM P-gp Inhibition Assay Protocol
-
Cell Seeding:
-
Seed P-gp overexpressing cells (e.g., NCI/ADR-RES) and the parental, non-resistant cell line in a 96-well, black, clear-bottom plate at an appropriate density (e.g., 5 x 10^4 cells/well).
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in pre-warmed cell culture medium. Also, prepare a positive control (e.g., Verapamil or Cyclosporin A) and a vehicle control (e.g., DMSO).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound, positive control, or vehicle control.
-
Incubate for 30-60 minutes at 37°C.
-
-
Calcein-AM Loading:
-
Prepare a fresh working solution of Calcein-AM (e.g., 1 µM) in pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the Calcein-AM solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Carefully aspirate the medium containing Calcein-AM.
-
Wash the cells three times with ice-cold assay buffer to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Add fresh, pre-warmed assay buffer to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of the this compound-treated wells to the vehicle control.
-
Calculate the IC50 value of this compound by plotting the normalized fluorescence against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Rhodamine 123 Efflux Assay Protocol
-
Cell Preparation:
-
Harvest P-gp overexpressing cells and the parental cell line and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to the cell suspension to a final concentration of ~1 µM.
-
Incubate for 30 minutes at 37°C in the dark to allow for dye accumulation.
-
-
Washing:
-
Centrifuge the cells and discard the supernatant.
-
Wash the cell pellet twice with ice-cold assay buffer to remove extracellular Rhodamine 123.
-
-
Efflux and Compound Treatment:
-
Resuspend the cell pellet in pre-warmed assay buffer containing different concentrations of this compound, a positive control (e.g., Verapamil), or a vehicle control.
-
Incubate for 60-120 minutes at 37°C to allow for P-gp-mediated efflux.
-
-
Fluorescence Measurement:
-
Transfer the cell suspensions to a 96-well plate or analyze by flow cytometry.
-
Measure the intracellular fluorescence (Excitation: ~488 nm, Emission: ~530 nm).
-
-
Data Analysis:
-
Calculate the percentage of Rhodamine 123 retention for each condition relative to the control cells (no inhibitor).
-
Determine the IC50 value of this compound by plotting the percentage of retained fluorescence against the log of the inhibitor concentration.
-
Visualizations
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for the Calcein-AM P-gp inhibition assay.
Caption: Experimental workflow for the Rhodamine 123 efflux assay.
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. cellculturedish.com [cellculturedish.com]
- 13. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 14. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Determining the IC50 of P-glycoprotein (P-gp) Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the half-maximal inhibitory concentration (IC50) of compounds, with a specific focus on Pepluanin A's interaction with P-glycoprotein (P-gp).
Frequently Asked Questions (FAQs)
Q1: What is the reported IC50 of this compound for P-gp inhibition?
A1: While specific IC50 values for this compound are not consistently reported in publicly available literature, it is recognized as a highly potent P-gp inhibitor. Research indicates that this compound is at least twice as effective as the well-known P-gp inhibitor Cyclosporin A in blocking P-gp-mediated transport of daunomycin[1]. The lack of a standardized IC50 value may be due to variations in experimental conditions across different studies. To ascertain a precise IC50 value, it is recommended to perform a standardized in-house assay.
Q2: Why is determining the IC50 for P-gp inhibition important?
A2: Determining the IC50 value is crucial for several reasons. It quantifies the potency of a compound as a P-gp inhibitor, which is vital for predicting potential drug-drug interactions. P-gp plays a significant role in drug absorption, distribution, and elimination. Inhibition of P-gp can alter the pharmacokinetics of co-administered drugs that are P-gp substrates, potentially leading to increased toxicity or altered efficacy. Regulatory agencies often require in vitro P-gp inhibition data for new drug candidates[2][3].
Q3: Which are the most common assays for determining P-gp inhibition IC50?
A3: The most frequently used assays are cell-based and utilize fluorescent substrates of P-gp. These include the calcein-AM efflux assay and the rhodamine 123 accumulation assay[2][3][4]. Both methods are reliable and can be adapted for high-throughput screening. Another common method is the bidirectional transport assay using cell lines like Caco-2 or MDCKII-MDR1 with a P-gp substrate such as digoxin[5].
Q4: What factors can influence the outcome of a P-gp inhibition assay?
A4: Several factors can lead to variability in IC50 values. These include the choice of cell line (due to differences in P-gp expression levels), the specific P-gp substrate used, incubation times, and the method of data analysis[5]. It is essential to maintain consistent experimental conditions and use appropriate controls for reliable and reproducible results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Low signal-to-noise ratio | - Low P-gp expression in the cell line.- Sub-optimal substrate concentration.- Insufficient incubation time. | - Use a cell line with confirmed high P-gp expression (e.g., MDR1-transfected cells).- Optimize the substrate concentration to be near its Km for P-gp.- Perform a time-course experiment to determine the optimal incubation period. |
| IC50 values differ significantly from published data | - Different cell line or passage number.- Variation in assay protocol (e.g., substrate, incubation time).- Different calculation method for IC50. | - Standardize the cell line and limit the passage number.- Adhere strictly to a validated protocol.- Use a consistent and appropriate non-linear regression model for IC50 calculation. |
| Test compound precipitates in the assay medium | - Poor solubility of the compound. | - Use a suitable co-solvent (e.g., DMSO) at a final concentration that does not affect cell viability or P-gp function (typically ≤1%).- Visually inspect for precipitation before and after adding to the assay medium. |
| Cytotoxicity observed with the test compound | - The compound is toxic to the cells at the tested concentrations. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel.- Limit the maximum concentration of the test compound to a non-toxic level. |
Quantitative Data Summary
| Compound | Relative P-gp Inhibitory Potency (vs. Cyclosporin A) | P-gp Substrate Used in Study | Reference |
| This compound | At least 2-fold greater | Daunomycin | [1] |
| Cyclosporin A | Reference compound | Daunomycin | [1] |
Detailed Experimental Protocol: Calcein-AM Efflux Assay
This protocol provides a detailed methodology for determining the IC50 of a test compound for P-gp inhibition using the calcein-AM efflux assay.
1. Principle:
Calcein-AM is a non-fluorescent, cell-permeable compound. Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent molecule calcein. Calcein is a substrate for P-gp and is actively transported out of cells overexpressing this transporter. In the presence of a P-gp inhibitor, the efflux of calcein is blocked, leading to its intracellular accumulation and a corresponding increase in fluorescence.
2. Materials:
-
P-gp overexpressing cells (e.g., K562/MDR, MCF7/ADR) and the corresponding parental cell line.
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with supplements (FBS, penicillin-streptomycin).
-
Calcein-AM stock solution (1 mM in DMSO).
-
Test compound (this compound) stock solution (e.g., 10 mM in DMSO).
-
Positive control inhibitor (e.g., Verapamil or Cyclosporin A).
-
Phosphate-buffered saline (PBS).
-
Black, clear-bottom 96-well microplates.
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm).
3. Cell Seeding:
-
Harvest and count the P-gp overexpressing and parental cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
4. Assay Procedure:
-
Prepare serial dilutions of the test compound and the positive control in culture medium. The final DMSO concentration should not exceed 1%.
-
After 24 hours of incubation, gently remove the culture medium from the wells.
-
Wash the cells once with 100 µL of warm PBS.
-
Add 50 µL of the diluted test compound or control to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate at 37°C for 30 minutes.
-
Prepare a working solution of calcein-AM at 1 µM in culture medium.
-
Add 50 µL of the calcein-AM working solution to all wells (final concentration 0.5 µM).
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
Measure the fluorescence intensity using a microplate reader at Ex/Em = 485/530 nm.
5. Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Calculate the percentage of P-gp inhibition using the following formula: % Inhibition = [(F_inhibitor - F_min) / (F_max - F_min)] x 100 Where:
-
F_inhibitor is the fluorescence in the presence of the test compound.
-
F_min is the fluorescence of the P-gp overexpressing cells (vehicle control).
-
F_max is the fluorescence of the parental cells (or P-gp overexpressing cells with a saturating concentration of a potent inhibitor).
-
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Workflow for determining the IC50 of a P-gp inhibitor.
Caption: Mechanism of P-gp inhibition by this compound.
References
- 1. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane Diterpenoids from Euphorbia peplus as Multidrug Resistance Modulators with Inhibitory Effects on the ATR-Chk-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
challenges in the chemical synthesis of the Pepluanin A core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the chemical synthesis of the Pepluanin A core. The content is structured to address specific challenges that may be encountered during key synthetic steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Iodocarbocyclization for Cyclopentane Ring Formation
-
Question: My iodocarbocyclization reaction to form the cyclopentane ring is resulting in low yields and a mixture of diastereomers. What are the critical parameters to control?
Answer: The diastereoselectivity of the iodocarbocyclization is highly dependent on the substrate and reaction conditions. Based on the synthesis reported by Shepherd et al., the key is the careful control of temperature and the rate of addition of the reagents.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction is maintained at the specified low temperature (e.g., -78 °C) to minimize side reactions and enhance diastereoselectivity. Gradual warming to room temperature should be carefully controlled.
-
Slow Addition: The iodinating agent (e.g., I₂) should be added slowly to the reaction mixture. This can help to control the concentration of the reactive iodine species and improve selectivity.
-
Solvent Purity: Use freshly distilled, anhydrous solvents (e.g., dichloromethane) to prevent quenching of reactive intermediates.
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen) to exclude moisture and oxygen, which can lead to undesired side products.
-
-
-
Question: I am observing the formation of a significant amount of the uncyclized starting material. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue. Consider the following adjustments:
-
Increase Reagent Equivalents: A slight excess of the iodinating agent and the base (if applicable) can help to drive the reaction forward. However, be cautious as a large excess may lead to side product formation.
-
Extended Reaction Time: Monitor the reaction by TLC or LC-MS. If the reaction has stalled, consider extending the reaction time at the optimal temperature.
-
Alternative Iodine Source: If using molecular iodine, consider alternative electrophilic iodine sources such as N-iodosuccinimide (NIS), which may offer different reactivity and selectivity profiles.
-
2. Invertive Acetal Formation
-
Question: The invertive acetal formation step is not proceeding with the expected stereochemical outcome. What factors influence the stereoselectivity of this reaction?
Answer: The stereochemical outcome of the invertive acetal formation is dictated by the delivery of the nucleophile to the oxocarbenium ion intermediate. The choice of Lewis acid and the substrate's steric and electronic properties are crucial.
-
Troubleshooting Steps:
-
Lewis Acid Choice: The strength and steric bulk of the Lewis acid (e.g., TMSOTf) can influence the geometry of the oxocarbenium ion and the facial selectivity of the nucleophilic attack. Experiment with different Lewis acids if the desired stereoisomer is not obtained.
-
Temperature: This reaction is often performed at low temperatures to enhance selectivity. Ensure precise temperature control.
-
Substrate Conformation: The pre-existing stereocenters on the cyclopentane core will direct the approach of the nucleophile. Molecular modeling can be a useful tool to predict the favored diastereomer.
-
-
3. Claisen-Eschenmoser Rearrangement
-
Question: The Claisen-Eschenmoser rearrangement is giving a low yield of the desired γ,δ-unsaturated amide. What are the common pitfalls in this reaction?
Answer: The success of the Eschenmoser-Claisen rearrangement is often dependent on the thermal stability of the starting allylic alcohol and the intermediate ketene N,O-acetal.
-
Troubleshooting Steps:
-
Reaction Temperature and Time: This rearrangement often requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can lead to decomposition. Optimize the temperature and monitor the reaction progress closely.
-
Purity of Reagents: Use freshly distilled N,N-dimethylacetamide dimethyl acetal, as impurities can interfere with the reaction.
-
Removal of Methanol: The in-situ formation of methanol can sometimes hinder the reaction. Performing the reaction in a sealed tube or with a setup to remove volatile byproducts can be beneficial.
-
-
4. Davis Hydroxylation
-
Question: I am experiencing issues with the regioselectivity of the Davis hydroxylation on my cyclopentanone intermediate. How can I control which α-position is hydroxylated?
Answer: The regioselectivity of the Davis hydroxylation is determined by the kinetic deprotonation of the ketone to form the enolate.
-
Troubleshooting Steps:
-
Base and Deprotonation Conditions: The use of a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures (-78 °C) is crucial for generating the kinetic enolate. The regioselectivity will favor deprotonation at the less sterically hindered α-position.
-
Order of Addition: Add the ketone solution slowly to the pre-formed base solution at low temperature to ensure rapid and complete deprotonation before the addition of the Davis oxaziridine.
-
-
5. Regioselective Enol Triflate Formation
-
Question: The formation of the enol triflate from my substituted cyclopentanone is yielding a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Regioselectivity in enol triflate formation is governed by the conditions used to generate the enolate (kinetic vs. thermodynamic control).
-
Troubleshooting Steps:
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Enolate: To favor the less substituted enol triflate, use a strong, hindered base (e.g., LDA) at low temperature (-78 °C) in an aprotic solvent like THF, followed by trapping with a triflating agent (e.g., Tf₂O or Tf₂NPh).
-
Thermodynamic Enolate: To favor the more substituted enol triflate, use a weaker base (e.g., triethylamine or Hunig's base) at higher temperatures, allowing for equilibration to the more stable enolate before trapping.
-
-
Triflating Agent: The reactivity of the triflating agent can also play a role. N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) is often used for less reactive ketones.
-
-
Quantitative Data Summary
| Reaction Step | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Iodocarbocyclization | I₂, CH₂Cl₂, -78 °C to rt | 65 | 5:1 | Shepherd et al. |
| Invertive Acetal Formation | TMSOTf, CH₂Cl₂, -78 °C | 78 | >20:1 | Shepherd et al. |
| Claisen-Eschenmoser Rearrangement | N,N-dimethylacetamide dimethyl acetal, xylene, 140 °C | 75 | N/A | Gilbert et al. |
| Davis Hydroxylation | LHMDS, THF, -78 °C; then Davis oxaziridine | 85 | N/A | Gilbert et al. |
| Enol Triflate Formation | KHMDS, THF, -78 °C; then Tf₂NPh | 92 | >10:1 (regioisomers) | Gilbert et al. |
Experimental Protocols
1. Protocol for Iodocarbocyclization (Shepherd et al.)
-
To a solution of the dienyl ether (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere, is added a solution of iodine (1.2 equiv) in dichloromethane dropwise over 30 minutes.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopentane derivative.
2. Protocol for Invertive Acetal Formation (Shepherd et al.)
-
To a solution of the hemiacetal (1.0 equiv) and a suitable alcohol (1.5 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere, is added trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equiv) dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of triethylamine.
-
The mixture is allowed to warm to room temperature, and water is added.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the iodocarbocyclization reaction.
Caption: Troubleshooting logic for low yield in the iodocarbocyclization step.
preventing degradation of Pepluanin A during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Pepluanin A during storage. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Troubleshooting Guide: Degradation of this compound
This guide is designed to help you identify and resolve potential issues related to the degradation of this compound during storage and handling.
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in stored this compound samples. | Degradation of the compound due to improper storage conditions. This compound, a jatrophane diterpene with multiple ester groups, is susceptible to hydrolysis. | 1. Verify Storage Temperature: Ensure samples are stored at or below -20°C for long-term storage. For short-term storage of solutions, -20°C is also recommended. 2. Check for Moisture: Hydrolysis is a primary degradation pathway. Ensure that both solid material and solutions are stored in tightly sealed containers to minimize exposure to moisture. The use of desiccants for solid samples is advised. 3. Assess Solvent Quality: If stored in solution, ensure the solvent is anhydrous and of high purity. Some solvents can contain water or acidic/basic impurities that can catalyze degradation. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) of stored samples. | Chemical degradation of this compound into one or more new compounds. | 1. Characterize Degradants: If possible, use mass spectrometry (MS) to determine the molecular weights of the new peaks. A loss of mass corresponding to one of the ester side chains could indicate hydrolysis. 2. Perform Forced Degradation Studies: To confirm the identity of degradation products, conduct forced degradation studies under acidic, basic, and oxidative conditions. This will help to create a degradation profile and confirm if the observed peaks are indeed degradants. |
| Variability in experimental results between different batches or over time. | Inconsistent sample handling or partial degradation of stock solutions. | 1. Standardize Handling Procedures: Ensure all users follow a strict protocol for handling this compound, including minimizing the time samples are at room temperature and avoiding repeated freeze-thaw cycles. 2. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid contaminating the entire stock and to minimize freeze-thaw cycles. 3. Regularly Check Purity: Periodically re-analyze your stock solution using a validated analytical method (e.g., HPLC-UV) to check for any signs of degradation. |
| Discoloration or change in the physical appearance of the solid compound. | Potential oxidation or other forms of degradation. | 1. Protect from Light and Air: Store solid this compound in amber vials and consider flushing the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to light and oxygen. 2. Re-evaluate Purity: If any physical change is observed, the purity of the compound should be re-assessed before use. |
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for solid this compound?
For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or lower. To prevent hydrolysis, it is also recommended to store it in a desiccated environment.
2. How should I prepare and store this compound stock solutions?
It is advisable to prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. Once prepared, stock solutions should be aliquoted into single-use vials and stored at -20°C to avoid repeated freeze-thaw cycles.[1] It is best to use freshly prepared solutions for experiments whenever possible.[1]
3. What are the likely degradation pathways for this compound?
This compound is a jatrophane diterpene characterized by multiple ester functional groups.[2][3] The primary degradation pathway is likely hydrolysis of these ester linkages, especially under acidic or basic conditions, leading to the formation of the corresponding carboxylic acids and the diterpene core with free hydroxyl groups.[4][5] Oxidation of the molecule is also a potential degradation pathway.
4. How can I detect the degradation of this compound?
Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[6] A stability-indicating HPLC method should be developed to separate the intact this compound from its potential degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation.
5. What is a forced degradation study and why is it important for this compound?
A forced degradation study, or stress testing, involves intentionally exposing the compound to harsh conditions such as acid, base, heat, light, and oxidizing agents to accelerate its degradation.[7][8] This is crucial for:
-
Developing and validating a stability-indicating analytical method that can resolve the drug from its degradants.[10]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
HPLC-UV or HPLC-MS system
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature for 8 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, heat a solution of this compound (1 mg/mL) at 60°C for 24 hours.
-
Prepare samples for analysis by dissolving the solid in the mobile phase or diluting the solution.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) to a UV light source (e.g., 254 nm) for 24 hours.
-
Prepare a control sample kept in the dark.
-
Dilute the samples with the mobile phase for analysis.
-
-
Analysis:
-
Analyze all stressed samples and a control sample (unstressed this compound) by a validated stability-indicating HPLC-UV or HPLC-MS method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
-
Hypothetical Degradation Data Summary
The following table presents hypothetical data from a forced degradation study to illustrate how results can be structured.
| Stress Condition | % Degradation of this compound | Number of Major Degradation Products | Retention Time of Major Degradants (min) |
| 0.1 M HCl, 60°C, 24h | 25% | 2 | 3.5, 5.2 |
| 0.1 M NaOH, RT, 8h | 40% | 3 | 3.2, 4.8, 6.1 |
| 3% H₂O₂, RT, 24h | 15% | 1 | 7.8 |
| Heat (80°C, solid), 48h | 5% | 1 | 8.5 |
| UV Light, 24h | 10% | 2 | 4.1, 9.3 |
Visualizations
Caption: Hypothetical degradation of this compound via hydrolysis.
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting this compound degradation.
References
- 1. Flavonoids and Acid-Hydrolysis derivatives of Neo-Clerodane diterpenes from Teucrium flavum subsp. glaucum as inhibitors of the HIV-1 reverse transcriptase–associated RNase H function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead this compound [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. 3.4. Acid Hydrolysis of Compounds 1–6 [bio-protocol.org]
- 10. rjptonline.org [rjptonline.org]
selecting appropriate cell lines for Pepluanin A studies
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Pepluanin A. It offers troubleshooting advice and frequently asked questions to facilitate the design and execution of experiments aimed at evaluating the efficacy and mechanism of action of this potent P-glycoprotein (P-gp) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a jatrophane diterpene isolated from the plant Euphorbia peplus. Its primary mechanism of action is the potent inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that is a key contributor to multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, this compound can restore the sensitivity of resistant cancer cells to chemotherapeutic agents that are substrates of this transporter.
Q2: Which type of cancer cell lines are most appropriate for studying this compound?
A2: The most suitable cell lines for studying this compound are those that exhibit multidrug resistance mediated by the overexpression of P-glycoprotein (also known as MDR1 or ABCB1). It is highly recommended to use a paired cell line model, which consists of a parental, drug-sensitive cell line and its drug-resistant counterpart that overexpresses P-gp. This allows for a direct comparison and a clear assessment of this compound's ability to reverse MDR.
Q3: Are there specific examples of paired cell lines I can use?
A3: Yes, several well-established paired cell lines are commercially available or can be developed in the laboratory. Some commonly used examples include:
-
Leukemia: CEM (parental) and CEM/VLB (vincristine-resistant, P-gp overexpressing)
-
Colon Cancer: SW620 (parental) and SW620/Ad-300 (doxorubicin-resistant, P-gp overexpressing)
-
Ovarian Cancer: OAW42 (parental) and OAW42-A (doxorubicin-resistant, P-gp overexpressing)
-
Acute Myeloid Leukemia: HL-60 (parental) and HL-60R (doxorubicin-resistant, P-gp overexpressing)
Q4: I cannot find specific IC50 values for this compound's cytotoxicity. What should I do?
Q5: What are the key signaling pathways associated with P-glycoprotein expression and activity?
A5: The expression and function of P-glycoprotein are regulated by several signaling pathways. Understanding these pathways can provide further insights into the cellular context in which this compound is effective. Key pathways include the MAPK/NF-κB pathway, which can upregulate P-gp expression.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant difference in cytotoxicity of a chemotherapeutic agent with and without this compound in the resistant cell line. | The chosen cell line may not overexpress P-gp, or its resistance may be due to other mechanisms. | Confirm P-gp overexpression in the resistant cell line using Western blot or flow cytometry with a P-gp specific antibody. |
| The concentration of this compound is too low to effectively inhibit P-gp. | Perform a dose-response experiment with varying concentrations of this compound (in the presence of a fixed concentration of the chemotherapeutic) to determine the optimal inhibitory concentration. | |
| The chemotherapeutic agent used is not a substrate of P-gp. | Verify from the literature that the chosen chemotherapeutic is a known P-gp substrate. | |
| High background fluorescence in P-gp substrate accumulation assays (e.g., Rhodamine 123). | Incomplete washing of extracellular fluorescent substrate. | Ensure thorough and consistent washing steps after incubation with the fluorescent substrate. |
| Autofluorescence of the cells or the compound. | Include appropriate controls (unstained cells, cells treated with this compound alone) to measure and subtract background fluorescence. | |
| Inconsistent results in P-gp inhibition assays. | Variability in cell density or passage number. | Maintain a consistent cell seeding density and use cells within a defined passage number range for all experiments. |
| Instability of this compound in the experimental medium. | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. |
Quantitative Data Summary
Specific IC50 values for the cytotoxic effect of this compound are not extensively reported in the literature, as its primary function is P-gp inhibition. However, for context, the following table provides representative IC50 values for a known chemotherapeutic agent (Doxorubicin) in a paired sensitive and resistant cell line model, illustrating the phenomenon of multidrug resistance that this compound is designed to counteract.
| Cell Line | Description | Doxorubicin IC50 (nM) |
| CEM | Human T-lymphoblastoid leukemia (Parental, Drug-Sensitive) | ~ 10 - 50 |
| CEM/VLB | Vincristine-resistant CEM (P-gp Overexpressing) | > 1000 |
| SW620 | Human colorectal adenocarcinoma (Parental, Drug-Sensitive) | ~ 50 - 100 |
| SW620/Ad-300 | Doxorubicin-resistant SW620 (P-gp Overexpressing) | > 5000 |
Note: These values are approximate and can vary between laboratories and experimental conditions. It is essential to determine these values in your own experimental setup.
Experimental Protocols
Protocol 1: Determination of Chemotherapeutic IC50 and Reversal of Resistance
-
Cell Seeding: Seed the parental and P-gp overexpressing cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the chosen P-gp substrate chemotherapeutic agent (e.g., doxorubicin) in the cell culture medium. For the resistance reversal experiment, prepare serial dilutions of the chemotherapeutic in a medium containing a fixed, non-toxic concentration of this compound.
-
Treatment: Remove the overnight culture medium and add the drug-containing medium (with or without this compound) to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: P-glycoprotein Substrate Accumulation Assay (Rhodamine 123)
-
Cell Preparation: Harvest the parental and P-gp overexpressing cells and resuspend them in a suitable buffer (e.g., PBS with calcium and magnesium) at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Aliquot the cell suspension into flow cytometry tubes. Add this compound at various concentrations to the respective tubes and incubate for 30 minutes at 37°C. Include a positive control (e.g., verapamil) and an untreated control.
-
Substrate Addition: Add the fluorescent P-gp substrate, Rhodamine 123 (final concentration 1-5 µM), to all tubes and incubate for a further 30-60 minutes at 37°C, protected from light.
-
Washing: Stop the accumulation by adding ice-cold PBS and centrifuge the cells. Wash the cell pellet twice with ice-cold PBS to remove extracellular dye.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in PBS and analyze the intracellular fluorescence using a flow cytometer.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) for each condition. An increase in MFI in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Signaling Pathways and Experimental Workflows
Caption: P-glycoprotein mediated multidrug resistance and its inhibition by this compound.
Caption: Workflow for assessing the reversal of multidrug resistance by this compound.
Validation & Comparative
Pepluanin A vs. Cyclosporin A: A Comparative Guide to P-glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pepluanin A and Cyclosporin A as inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer and other therapeutic areas. This document synthesizes experimental data to offer an objective overview of their performance, supported by detailed methodologies and visual representations of the underlying mechanisms.
Executive Summary
P-glycoprotein is a critical membrane transporter that actively effluxes a wide range of xenobiotics, including many chemotherapeutic agents, from cells. This action can significantly reduce intracellular drug concentrations, leading to the failure of cancer therapies. The development of potent and specific P-gp inhibitors is a crucial strategy to overcome MDR.
This guide focuses on two such inhibitors:
-
This compound: A natural jatrophane diterpene isolated from Euphorbia peplus.
-
Cyclosporin A: A well-established immunosuppressant and first-generation P-gp inhibitor.
Experimental evidence indicates that this compound is a more potent P-gp inhibitor than Cyclosporin A, exhibiting at least a twofold higher efficiency in inhibiting P-gp-mediated drug efflux.
Quantitative Comparison of P-gp Inhibitory Activity
The following table summarizes the available quantitative data for this compound and Cyclosporin A, primarily focusing on their half-maximal inhibitory concentrations (IC50) against P-gp.
| Compound | P-gp Substrate | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | Daunomycin | P-gp overexpressing cells | Daunomycin Efflux Assay | ≤ 1.83 (estimated) | [1] |
| Cyclosporin A | Daunorubicin | LLC-GA5-COL150 | Transcellular Transport | 3.66 | [2] |
| Cyclosporin A | Vinblastine | LLC-GA5-COL150 | Transcellular Transport | 5.10 | [2] |
| Cyclosporin A | Generic | Not Specified | Not Specified | 3.2 |
Note: The IC50 value for this compound is estimated based on the finding that it is at least twice as potent as Cyclosporin A in a daunomycin efflux assay[1]. The Cyclosporin A IC50 value of 3.66 µM against the closely related anthracycline, daunorubicin, was used for this estimation.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. The following sections describe a typical protocol for the daunomycin efflux assay used to assess P-gp inhibition.
Daunomycin Efflux Assay for P-gp Inhibition
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate daunomycin (or its analog, daunorubicin) from P-gp-overexpressing cells.
1. Cell Culture:
- Utilize a cell line that overexpresses P-glycoprotein (e.g., human cervical carcinoma KB-V1, human leukemia K562/Dox, or transfected cell lines like LLC-GA5-COL150).
- Culture the cells in the appropriate medium supplemented with antibiotics and serum. For resistant cell lines, a low concentration of the selecting drug (e.g., doxorubicin) may be maintained in the culture medium to ensure continuous P-gp expression.
2. Cell Preparation:
- Harvest the cells during their exponential growth phase.
- Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any residual medium.
- Resuspend the cells in the assay buffer at a determined concentration.
3. Daunomycin Loading:
- Incubate the cells with a defined concentration of daunomycin for a specific period (e.g., 30-60 minutes) at 37°C to allow for substrate uptake.
4. Efflux Initiation:
- After the loading phase, wash the cells with ice-cold buffer to remove extracellular daunomycin.
- Resuspend the cells in a fresh, pre-warmed buffer.
- Aliquot the cell suspension into different tubes or wells of a microplate.
5. Inhibition Assessment:
- Add varying concentrations of the test inhibitor (this compound or Cyclosporin A) to the cell aliquots. A known P-gp inhibitor (e.g., verapamil) can be used as a positive control, and a vehicle control (e.g., DMSO) as a negative control.
- Incubate the cells for a defined period (e.g., 60-120 minutes) at 37°C to allow for P-gp-mediated efflux in the presence or absence of the inhibitor.
6. Data Acquisition:
- Terminate the efflux by placing the samples on ice or by adding an ice-cold stop solution.
- Measure the intracellular fluorescence of daunomycin using either a flow cytometer or a fluorescence microscope.
7. Data Analysis:
- Quantify the mean fluorescence intensity of the cell population for each inhibitor concentration.
- Calculate the percentage of inhibition of daunomycin efflux relative to the control.
- Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The inhibition of P-glycoprotein can occur through several mechanisms, primarily by interfering with the transporter's structure and function.
P-glycoprotein Efflux Cycle and Inhibition
P-gp functions as an ATP-dependent efflux pump. The transport cycle involves the binding of the substrate and ATP, leading to a conformational change that translocates the substrate across the cell membrane, followed by ATP hydrolysis to reset the transporter. Inhibitors can interfere with this cycle at various stages.
References
A Comparative Analysis of Pepluanin A and Verapamil: P-Glycoprotein Inhibition and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Pepluanin A and verapamil, focusing on their roles as inhibitors of P-glycoprotein (P-gp) and their broader mechanisms of action. This objective comparison is supported by available experimental data to aid in research and drug development endeavors.
Executive Summary
This compound, a jatrophane diterpene from Euphorbia peplus, and verapamil, a well-established calcium channel blocker, are both recognized inhibitors of the multidrug resistance transporter P-glycoprotein (P-gp). While verapamil is a first-generation P-gp inhibitor with moderate potency, preliminary evidence suggests that this compound is a significantly more potent and potentially more specific inhibitor. Beyond their common target of P-gp, their primary mechanisms of action and effects on cellular signaling pathways diverge significantly. Verapamil's primary therapeutic effects stem from its blockade of L-type calcium channels, impacting cardiovascular function. In contrast, emerging research on jatrophane diterpenes, including this compound, points towards modulation of critical cellular processes such as autophagy and the PI3K/Akt signaling pathway.
Data Presentation: P-Glycoprotein Inhibitory Activity
Direct comparative studies under identical experimental conditions for this compound and verapamil are limited. However, the available data allows for a semi-quantitative comparison of their P-glycoprotein inhibitory potency.
| Compound | IC50 (P-gp Inhibition) | Cell Line | Substrate | Reference |
| This compound | Not explicitly reported, but described as at least twofold more potent than Cyclosporin A. | Not specified | Daunomycin | [1] |
| Verapamil | 1.2 µM | P-gp vesicles | N-methylquinidine (NMQ) | [2] |
| Verapamil | 4.1 ± 0.5 µM | MCF7R | Rhodamine 123 | [3] |
| Verapamil | 0.244 mM (for ketoconazole, with verapamil as a reference inhibitor) | Caco-2 | Edoxaban | [4] |
Note: IC50 values for verapamil exhibit variability depending on the experimental system, including the cell line, P-gp substrate, and specific assay protocol used. The potency of this compound, while qualitatively high, requires further quantitative characterization through direct IC50 determination. Other jatrophane diterpenes have demonstrated P-gp inhibitory IC50 values in the micromolar range[5].
Mechanism of Action and Signaling Pathways
This compound: A Potent P-gp Inhibitor with Emerging Roles in Cellular Signaling
This compound is a natural product isolated from the plant Euphorbia peplus. Its primary characterized mechanism of action is the potent inhibition of P-glycoprotein.
-
P-glycoprotein Inhibition: this compound is a highly effective inhibitor of the P-gp efflux pump[1]. This action can reverse multidrug resistance in cancer cells by increasing the intracellular concentration of chemotherapeutic agents.
-
Modulation of Autophagy and PI3K/Akt/NF-κB Pathway: Research on related jatrophane diterpenes suggests that this class of compounds can influence fundamental cellular signaling pathways. Jatrophone, another jatrophane diterpene, has been shown to induce apoptosis and autophagy in resistant breast cancer cells by targeting the PI3K/Akt/NF-κB pathway[6][7][8]. Furthermore, some jatrophane diterpenes are known to activate autophagy and induce lysosomal biogenesis[9][10].
-
Protein Kinase C (PKC) Interaction: Certain Euphorbia diterpenes are known to interact with the C1 domain of Protein Kinase C (PKC), mimicking the effect of diacylglycerol (DAG) and influencing the phosphoinositide signaling pathway[10][11].
Verapamil: A Calcium Channel Blocker with P-gp Inhibitory Properties
Verapamil is a synthetic compound widely used in the treatment of cardiovascular disorders. Its primary mechanism of action is the blockade of L-type calcium channels, with P-gp inhibition being a secondary, off-target effect.
-
L-type Calcium Channel Blockade: Verapamil inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells. This leads to a decrease in myocardial contractility, heart rate, and vasodilation, which are the bases for its therapeutic use in hypertension, angina, and arrhythmias.
-
P-glycoprotein Inhibition: Verapamil is a first-generation P-gp inhibitor and is often used as a reference compound in P-gp inhibition studies[1]. It can increase the bioavailability and intracellular concentration of P-gp substrate drugs.
Experimental Protocols
P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.
-
Cell Culture: Culture P-gp-overexpressing cells (e.g., MCF7/ADR) and the corresponding parental cell line (e.g., MCF7) in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (this compound or verapamil) for a specified time (e.g., 30 minutes) at 37°C.
-
Rhodamine 123 Addition: Add rhodamine 123 to a final concentration of 5 µM to all wells and incubate for a further 60-90 minutes at 37°C.
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.
-
Lysis and Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the percentage of P-gp inhibition by comparing the fluorescence in treated cells to that in untreated and positive control (e.g., a known potent P-gp inhibitor) cells. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound and verapamil both function as inhibitors of P-glycoprotein, a key transporter implicated in multidrug resistance. However, their profiles differ substantially. Verapamil is a well-characterized but moderately potent P-gp inhibitor, with its primary clinical utility derived from its calcium channel blocking activity. This compound, on the other hand, is emerging as a highly potent P-gp inhibitor. Furthermore, the broader biological activities of jatrophane diterpenes, including the modulation of autophagy and PI3K/Akt signaling, suggest that this compound may have a more complex and potentially more impactful pharmacological profile, particularly in the context of cancer therapy. Further research, including direct comparative studies and a thorough elucidation of its effects on cellular signaling, is warranted to fully realize the therapeutic potential of this compound.
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Secure Verification [cer.ihtm.bg.ac.rs]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Pepluanin A: Unveiling its Potent Anti-Cancer Activity in the Jatrophane Diterpene Family
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Pepluanin A, a jatrophane diterpene, reveals its significant potential as an anti-cancer agent, distinguishing itself within its chemical class. This guide offers a detailed comparison of this compound's bioactivity against other notable jatrophane diterpenes, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered considerable attention for their diverse biological activities, including potent cytotoxic and multidrug resistance (MDR) reversing properties. Among these, this compound has emerged as a particularly promising compound. This guide synthesizes available data to provide a clear comparison of its efficacy.
Comparative Cytotoxicity of Jatrophane Diterpenes
The anti-proliferative activity of jatrophane diterpenes is a key indicator of their potential as cancer therapeutics. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological functions. The following table summarizes the cytotoxic activities of this compound and other selected jatrophane diterpenes against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| Jatrophone | Doxorubicin-resistant breast cancer (MCF-7/ADR) | 1.8 | [1] |
| Euphohelioscopin C | Paclitaxel-resistant lung cancer (A549) | 6.9 | [2] |
| Euphorbiapene D | Paclitaxel-resistant lung cancer (A549) | 7.2 | [2] |
| Euphoheliosnoid A | Paclitaxel-resistant lung cancer (A549) | 9.5 | [2] |
| Jatrophane from E. nicaeensis (1) | Non-small cell lung carcinoma (NCI-H460) | 10-20 | [3] |
| Jatrophane from E. nicaeensis (1) | Doxorubicin-resistant non-small cell lung carcinoma (NCI-H460/R) | 10-20 | [3] |
| Jatrophane from E. nicaeensis (1) | Glioblastoma (U87) | 10-20 | [3] |
| Jatrophane from E. nicaeensis (1) | Paclitaxel-resistant glioblastoma (U87-TxR) | 10-20 | [3] |
Note: Direct comparative studies of this compound's cytotoxicity against other jatrophanes are limited. The data presented is compiled from various sources and direct comparisons should be made with caution due to potential variations in experimental protocols.
Reversing Multidrug Resistance: A Key Strength of this compound
Multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein, is a primary reason for the failure of many cancer treatments. Jatrophane diterpenes have shown promise in modulating P-gp activity. This compound, in particular, has been identified as a potent P-gp inhibitor.
One study highlighted that this compound's efficiency in inhibiting daunomycin-efflux activity was at least two-fold higher than that of the conventional modulator, Cyclosporin A. This potent P-gp inhibitory activity suggests that this compound could be used in combination with existing chemotherapeutic drugs to re-sensitize resistant cancer cells.
Mechanism of Action: Induction of Apoptosis via PI3K/Akt/NF-κB Pathway Inhibition
Several jatrophane diterpenes exert their anti-cancer effects by inducing programmed cell death, or apoptosis. Jatrophone, for instance, has been shown to induce both apoptosis and autophagy in resistant breast cancer cells.[1] Its mechanism of action involves the downregulation of the PI3K/Akt/NF-κB signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers.[4][5][6] The inhibition of this pathway by jatrophane diterpenes leads to the suppression of anti-apoptotic proteins and the activation of pro-apoptotic cascades.
The following diagram illustrates the proposed mechanism of action for certain jatrophane diterpenes:
Caption: Jatrophane diterpenes can induce apoptosis by inhibiting the PI3K/Akt signaling pathway.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
The cytotoxic activity of the compounds is frequently determined using the Sulforhodamine B (SRB) assay. This method offers a reliable and sensitive measure of cell density, which is proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well microtiter plate at an appropriate density and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.[3]
-
Washing: Discard the supernatant, wash the plates five times with tap water, and air dry.[3]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[8]
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9]
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510-580 nm using a microplate reader.[9][10] The IC50 value is then calculated from the dose-response curve.
Conclusion
This compound and other jatrophane diterpenes represent a promising class of compounds for the development of novel anti-cancer therapies. Their ability to induce cytotoxicity and, crucially, to reverse multidrug resistance highlights their potential to address significant challenges in oncology. Further research, particularly direct comparative studies of this compound's cytotoxicity and in-depth mechanistic investigations, is warranted to fully elucidate its therapeutic potential.
References
- 1. PI3-K/AKT regulation of NF-kappaB signaling events in suppression of TNF-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
Pepluanin A's Potential in Overcoming Multidrug Resistance: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A key mechanism underlying this phenomenon is the overexpression of P-glycoprotein (P-gp), a cell membrane transporter that actively pumps chemotherapy drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. Pepluanin A, a jatrophane diterpene, has been identified as a potent P-gp inhibitor in vitro. While in vivo data for this compound is not yet available, this guide provides a comparative analysis of a closely related and potent jatrophane diterpenoid, referred to as Compound 26 in a key study, against the well-established P-gp inhibitor, Cyclosporin A. This comparison aims to validate the potential of this class of compounds in overcoming MDR in vivo.
Comparative Efficacy of P-gp Inhibitors in Reversing Multidrug Resistance in vivo
The following table summarizes the in vivo efficacy of the jatrophane diterpenoid Compound 26 and Cyclosporin A in combination with the chemotherapeutic agent Doxorubicin in multidrug-resistant tumor xenograft models.
| Compound | Animal Model | Cancer Cell Line | Chemotherapeutic Agent | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Jatrophane Diterpenoid (Compound 26) | Nude Mice | Doxorubicin-resistant human hepatocellular carcinoma (HepG2/ADR) | Doxorubicin | Compound 26: 20 mg/kg (i.p.), Doxorubicin: 5 mg/kg (i.v.) | ~55% (Combination) vs. ~20% (Doxorubicin alone) | (Zhu et al., 2016) |
| Cyclosporin A | Athymic Nude Mice | Doxorubicin-resistant human ovarian carcinoma (A2780/ADR) | Doxorubicin | Cyclosporin A: 50 mg/kg (p.o.), Doxorubicin: 6 mg/kg (i.v.) | 68% (Combination) vs. 15% (Doxorubicin alone) | (Colombo et al., 1994)[1] |
Experimental Protocols
In Vivo Xenograft Model for Multidrug Resistance Reversal
A standard experimental workflow is employed to assess the in vivo efficacy of MDR reversal agents.
1. Cell Lines and Culture:
-
HepG2/ADR (for Jatrophane Diterpenoid study): Doxorubicin-resistant human hepatocellular carcinoma cells are maintained in an appropriate medium supplemented with fetal bovine serum and doxorubicin to maintain the resistant phenotype.
-
A2780/ADR (for Cyclosporin A study): Doxorubicin-resistant human ovarian carcinoma cells are cultured under similar conditions to maintain resistance.
2. Animal Models:
-
Female athymic nude mice (4-6 weeks old) are typically used. They are housed in a pathogen-free environment.
3. Tumor Implantation and Growth:
-
A suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of sterile PBS) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a mean volume of approximately 100-200 mm³. Tumor volume is calculated using the formula: (length × width²) / 2.
4. Treatment Regimen:
-
Jatrophane Diterpenoid (Compound 26): Mice are treated with Compound 26 (20 mg/kg, intraperitoneally) and Doxorubicin (5 mg/kg, intravenously) on a specified schedule (e.g., every 3 days for 5 cycles).
-
Cyclosporin A: Mice receive Cyclosporin A (50 mg/kg, orally) 1 hour before the intravenous administration of Doxorubicin (6 mg/kg). This treatment is typically repeated weekly for a set number of weeks.
5. Efficacy Evaluation:
-
Tumor volumes and body weights are measured regularly throughout the study.
-
The primary endpoint is the inhibition of tumor growth, calculated as the percentage of tumor growth inhibition in the treated groups compared to the vehicle control group.
Mechanism of Action: P-glycoprotein Mediated Multidrug Resistance
P-glycoprotein is an ATP-dependent efflux pump. Its overexpression in cancer cells leads to the active transport of various chemotherapeutic drugs out of the cell, preventing them from reaching their intracellular targets. P-gp inhibitors, such as jatrophane diterpenoids and Cyclosporin A, work by binding to the transporter, thereby competitively or non-competitively inhibiting its drug efflux function. This restores the intracellular concentration of the chemotherapeutic agent, leading to the reversal of multidrug resistance.
Conclusion
While direct in vivo studies on this compound are awaited, the promising results from the structurally related jatrophane diterpenoid, Compound 26, strongly suggest the potential of this class of molecules in reversing P-gp-mediated multidrug resistance. The data presented here indicates that jatrophane diterpenoids can significantly enhance the efficacy of conventional chemotherapeutics in resistant tumors, with an efficacy profile that is comparable to the established P-gp inhibitor, Cyclosporin A. Further preclinical development and in vivo characterization of this compound are warranted to fully elucidate its therapeutic potential in overcoming a critical challenge in cancer therapy.
References
A Comparative Guide to the Efficacy of Pepluanin A Analogues as P-glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pepluanin A analogues, a class of jatrophane diterpenes with potent activity in reversing multidrug resistance (MDR) in cancer. The information presented herein is based on published experimental data and is intended to inform research and development efforts in the field of oncology and drug discovery.
This compound and its analogues, isolated from plants of the Euphorbia genus, have emerged as promising agents for overcoming P-glycoprotein (Pgp)-mediated drug efflux, a primary mechanism of MDR in cancer cells.[1][2] Pgp, an ATP-binding cassette (ABC) transporter, actively pumps a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and thereby their efficacy.[1][3] this compound has demonstrated significant potency as a Pgp inhibitor, outperforming the well-known modulator cyclosporin A.[1]
Quantitative Comparison of this compound Analogues
The efficacy of this compound analogues is highly dependent on their chemical structure, particularly the substitutions on the jatrophane skeleton. The following table summarizes the structure-activity relationship (SAR) and relative potency of key analogues based on available data. The inhibitory activity is presented as a relative measure due to the absence of a unified IC50 table in the public domain.
| Compound/Analogue | Key Structural Features | Relative Pgp Inhibitory Activity | Reference |
| This compound | Carbonyl at C-14, Acetoxyl at C-9, Free hydroxyl at C-15 | +++++ (Most Potent) | [1] |
| Analogue with Free Hydroxyl at C-8 | Presence of a free hydroxyl group at the C-8 position | + (Significantly Reduced) | [1] |
| Analogues with Varying Ester Groups | Modifications of the ester groups at various positions | +++ to +++++ | [4] |
| General Jatrophane Diterpenes | Core jatrophane skeleton with varied substitutions | ++ to ++++ | [5] |
Note: A higher number of "+" indicates greater P-glycoprotein inhibitory activity. The data is compiled from qualitative descriptions of structure-activity relationship studies.[1][4]
Mechanism of Action: P-glycoprotein Inhibition
This compound and its analogues function by directly inhibiting the P-glycoprotein efflux pump. This inhibition leads to an increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells, thereby restoring their cytotoxic effects. The proposed mechanism involves the binding of the this compound analogue to Pgp, which may interfere with ATP hydrolysis or the conformational changes required for drug transport.
Below is a diagram illustrating the role of P-glycoprotein in multidrug resistance and its inhibition by this compound analogues.
Caption: Pgp-mediated drug efflux and its inhibition by this compound analogues.
Experimental Protocols
The primary assay used to evaluate the efficacy of this compound analogues is the measurement of intracellular drug accumulation in Pgp-overexpressing cancer cells. A common method is the daunomycin or rhodamine 123 accumulation assay.
Pgp-Mediated Daunomycin Accumulation Assay
Objective: To quantify the inhibitory effect of this compound analogues on P-glycoprotein function by measuring the intracellular accumulation of the fluorescent chemotherapeutic drug, daunomycin.
Materials:
-
Pgp-overexpressing cancer cell line (e.g., MCF-7/ADR, K562/ADR)
-
Parental cancer cell line (e.g., MCF-7, K562) as a negative control
-
Daunomycin
-
This compound analogues
-
Cyclosporin A (as a positive control inhibitor)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture: Culture the Pgp-overexpressing and parental cell lines in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of the this compound analogues or control compounds (cyclosporin A) for 1 hour at 37°C.
-
A vehicle control (e.g., DMSO) should also be included.
-
-
Daunomycin Incubation: Add daunomycin to each well at a final concentration of 10 µM and incubate for an additional 90 minutes at 37°C.
-
Washing:
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular daunomycin.
-
-
Cell Lysis (for fluorometry):
-
Lyse the cells with a suitable lysis buffer.
-
Measure the fluorescence of the cell lysates using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 590 nm.
-
-
Flow Cytometry Analysis:
-
Alternatively, detach the cells using trypsin, resuspend them in PBS, and analyze the intracellular daunomycin fluorescence using a flow cytometer.
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity for each treatment condition.
-
The increase in intracellular daunomycin accumulation in the presence of the this compound analogue compared to the vehicle control is a measure of its Pgp inhibitory activity.
-
IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the analogue concentration.
-
The following diagram outlines the workflow for this experimental protocol.
Caption: Experimental workflow for the Daunomycin Accumulation Assay.
Conclusion
This compound and its analogues represent a promising class of P-glycoprotein inhibitors for overcoming multidrug resistance in cancer. The structure-activity relationship studies indicate that specific substitutions on the jatrophane ring are critical for potent activity, with this compound being a lead compound.[1] Further investigation and development of these analogues could lead to novel adjunctive therapies that enhance the efficacy of existing chemotherapeutic agents. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other potential MDR modulators.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the Role of P-gp in Multidrug Resistance: Insights from Recent Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Pepluanin A: A Potent P-glycoprotein Inhibitor with Undetermined Specificity
For Researchers, Scientists, and Drug Development Professionals
Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus, has emerged as a potent inhibitor of P-glycoprotein (P-gp/ABCB1), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer.[1][2] Experimental evidence demonstrates its efficacy in blocking the efflux of P-gp substrates, thereby re-sensitizing resistant cancer cells to chemotherapeutic agents. However, a comprehensive understanding of its specificity for P-gp over other clinically relevant ABC transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2), remains to be fully elucidated.
Quantitative Analysis of P-glycoprotein Inhibition
| Compound | Target Transporter | Assay | Cell Line | Substrate | Potency | Reference |
| This compound | P-glycoprotein (P-gp/ABCB1) | Daunomycin Efflux | K562/R7 | Daunomycin | ≥2x more potent than Cyclosporin A | [3] |
Note: The table summarizes the currently available data on the P-gp inhibitory activity of this compound. A lack of published, direct comparative IC50 values for MRP1 and BCRP prevents a comprehensive specificity analysis at this time.
Experimental Methodologies
The evaluation of a compound's inhibitory activity and specificity for ABC transporters typically involves a series of well-established in vitro assays.
Drug Efflux Assays:
-
Objective: To determine the ability of a test compound to inhibit the transporter-mediated efflux of a known fluorescent or cytotoxic substrate from cancer cells overexpressing a specific ABC transporter.
-
General Protocol:
-
Cancer cells overexpressing the target transporter (e.g., P-gp, MRP1, or BCRP) are incubated with a fluorescent substrate (e.g., Rhodamine 123 or Calcein-AM for P-gp and MRP1; Hoechst 33342 or Pheophorbide A for BCRP) in the presence and absence of the test compound.
-
The intracellular accumulation of the fluorescent substrate is measured using flow cytometry or fluorescence microscopy.
-
An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of the efflux pump.
-
For cytotoxic substrates (e.g., doxorubicin, paclitaxel), cell viability assays (e.g., MTT assay) are performed after co-incubation with the substrate and the test compound. Increased cytotoxicity in the presence of the test compound suggests inhibition of the transporter.
-
ATPase Activity Assays:
-
Objective: To determine if the test compound interacts with the ATP-binding and hydrolysis function of the ABC transporter.
-
General Protocol:
-
Membrane vesicles prepared from cells overexpressing the target transporter are incubated with ATP and the test compound.
-
The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate.
-
Stimulation or inhibition of ATPase activity can provide insights into whether the compound is a substrate or an inhibitor of the transporter.
-
Photoaffinity Labeling Assays:
-
Objective: To determine if the test compound directly binds to the ABC transporter.
-
General Protocol:
-
A radiolabeled or fluorescently tagged photo-reactive analog of a known substrate (e.g., [³H]azidopine for P-gp) is incubated with membrane vesicles containing the target transporter in the presence and absence of the test compound.
-
Upon exposure to UV light, the photo-reactive probe covalently binds to the transporter.
-
A decrease in the labeling of the transporter in the presence of the test compound indicates competitive binding to the same site.
-
Specificity Profile of this compound
The current body of research strongly supports this compound as a potent P-gp inhibitor. The diagram below illustrates the established interaction of this compound with P-gp and the yet-to-be-quantified interactions with other major ABC transporters involved in multidrug resistance.
Conclusion
This compound stands out as a powerful natural product for overcoming P-gp-mediated multidrug resistance. Its ability to inhibit P-gp at concentrations more effective than cyclosporin A makes it a compelling candidate for further investigation in cancer therapy. However, to fully assess its clinical potential and to develop it as a targeted MDR modulator, it is imperative that future research focuses on conducting comprehensive screening against a panel of ABC transporters, including MRP1 and BCRP. The determination of its complete specificity profile will be a critical step in advancing this compound from a promising lead compound to a potential therapeutic agent.
References
- 1. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pepluanin A and Tariquidar as P-glycoprotein Inhibitors
In the landscape of multidrug resistance (MDR) research, the inhibition of efflux pumps like P-glycoprotein (P-gp) remains a critical strategy to enhance the efficacy of chemotherapeutic agents. This guide provides a detailed comparison of two potent P-gp inhibitors: Pepluanin A, a natural jatrophane diterpene, and Tariquidar, a third-generation synthetic inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Performance and Quantitative Data
While direct head-to-head clinical studies are limited, the available preclinical data provide a basis for comparing the efficacy and mechanism of these two P-gp inhibitors.
Table 1: Quantitative Comparison of this compound and Tariquidar
| Parameter | This compound | Tariquidar |
| Compound Type | Natural Jatrophane Diterpene | Synthetic Anthranilic Acid Derivative |
| Potency | Reported to be at least 2-fold more potent than Cyclosporin A in inhibiting P-gp-mediated daunomycin transport.[1][2][3] | High-affinity binding with a dissociation constant (Kd) of 5.1 nM.[4] |
| IC50 Value | Specific IC50 value for P-gp inhibition is not consistently reported in publicly available literature. | IC50 of 43 nM for inhibition of vanadate-sensitive P-gp ATPase activity.[5] |
| Mechanism of Action | P-gp inhibitor.[1][2] The exact mechanism is not fully elucidated but is believed to involve binding to the drug-binding pocket of P-gp. | Potent, specific, and non-competitive inhibitor of P-glycoprotein.[6] It is not a substrate of P-gp.[4] |
| Clinical Development | Preclinical | Has undergone Phase I, II, and III clinical trials.[6] |
Mechanism of Action
Both this compound and Tariquidar target P-glycoprotein, a key transporter responsible for the efflux of various anticancer drugs from tumor cells, thereby conferring multidrug resistance.
This compound , isolated from Euphorbia peplus L., belongs to the family of jatrophane diterpenes.[1][2] These natural compounds are known to be potent modulators of P-gp.[7] The structure-activity relationship studies of jatrophane diterpenes suggest that specific substitutions on the macrocyclic ring are crucial for their inhibitory activity.[2] this compound's high potency is attributed to its specific chemical structure which allows for strong interaction with the P-gp transporter.[2]
Tariquidar is a third-generation, non-competitive P-gp inhibitor.[6] It binds with high affinity to P-gp, locking the transporter in a conformation that prevents the efflux of its substrates.[5] Unlike first and second-generation inhibitors, Tariquidar is highly selective for P-gp and has demonstrated a favorable safety profile in clinical trials.[6] It has been shown to inhibit the ATPase activity of P-gp, which is essential for its transport function.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of P-gp inhibitors.
Daunomycin Transport Inhibition Assay
This assay is used to assess the ability of a compound to inhibit the P-gp-mediated transport of the fluorescent substrate daunorubicin (daunomycin).
Objective: To quantify the inhibition of P-gp-mediated daunorubicin efflux by this compound or Tariquidar.
Materials:
-
P-gp overexpressing cells (e.g., Caco-2, K562/ADR) and a parental cell line.
-
Daunorubicin hydrochloride.
-
This compound or Tariquidar.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Seed P-gp overexpressing and parental cells in appropriate culture plates and grow to confluence.
-
Pre-incubate the cells with various concentrations of the inhibitor (this compound or Tariquidar) or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Add daunorubicin to the medium at a final concentration (e.g., 5 µM) and incubate for a further period (e.g., 1-2 hours) at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular daunorubicin.
-
Lyse the cells or detach them for analysis.
-
Measure the intracellular fluorescence of daunorubicin using a flow cytometer or fluorescence plate reader.
-
Calculate the percentage of inhibition by comparing the fluorescence in inhibitor-treated cells to the vehicle-treated control cells.
Rhodamine 123 Efflux Assay
This is a widely used functional assay to determine the inhibitory activity of compounds on P-gp.
Objective: To measure the inhibition of P-gp-mediated efflux of the fluorescent dye Rhodamine 123.
Materials:
-
P-gp overexpressing cells and parental cells.
-
Rhodamine 123.
-
This compound or Tariquidar.
-
Cell culture medium.
-
PBS.
-
Flow cytometer.
Procedure:
-
Treat the cells with the test compound (this compound or Tariquidar) at various concentrations for a defined period (e.g., 1 hour) at 37°C.[8]
-
Load the cells with Rhodamine 123 (e.g., 1 µg/mL) and incubate for a further 30-60 minutes at 37°C.[8]
-
Wash the cells with fresh, pre-warmed medium to remove extracellular Rhodamine 123.[8]
-
Incubate the cells in fresh medium (with or without the inhibitor) for an efflux period (e.g., 1-2 hours) at 37°C.[8]
-
Harvest the cells and wash with ice-cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry.[8]
-
A higher fluorescence intensity in the presence of the inhibitor indicates reduced efflux and therefore inhibition of P-gp.
Signaling Pathways and Visualizations
The inhibition of P-gp can have downstream effects on various cellular signaling pathways, particularly those involved in cell survival and apoptosis. While direct studies on the specific signaling pathways modulated by this compound are not extensively available, its nature as a natural product suggests potential interactions with multiple pathways. Tariquidar's primary mechanism is direct P-gp inhibition, but this can indirectly influence pathways that are regulated by the intracellular concentration of chemotherapeutic agents.
P-glycoprotein Efflux Pump Mechanism and Inhibition
The following diagram illustrates the basic mechanism of P-gp and how inhibitors like this compound and Tariquidar interfere with its function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetmol.cn [targetmol.cn]
- 4. Tariquidar Sensitizes Multiple Myeloma Cells to Proteasome Inhibitors via Reduction of Hypoxia-Induced P-gp-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I study of the P-glycoprotein antagonist tariquidar in combination with vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Pepluanin A: A Potent Modulator of Multidrug Resistance in Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and mechanistic comparison of Pepluanin A, a novel jatrophane diterpene, with other agents in the context of overcoming multidrug resistance (MDR) in cancer. The primary focus is on its potent inhibition of P-glycoprotein (P-gp), a key transporter responsible for drug efflux in resistant cancer cells.
Comparative Analysis of P-glycoprotein Inhibition
This compound has demonstrated significant potential in reversing P-gp-mediated multidrug resistance. Its efficacy has been notably compared to Cyclosporin A, a well-known P-gp inhibitor.
Key Findings:
-
This compound is a jatrophane diterpene isolated from Euphorbia peplus.
-
It acts as a potent inhibitor of the ATP-binding cassette transporter subfamily B member 1 (ABCB1), more commonly known as P-glycoprotein (P-gp).
-
In comparative studies, this compound was found to be at least twice as potent as Cyclosporin A in inhibiting the P-gp-mediated transport of the chemotherapeutic drug daunomycin.
| Compound | Target | Assay | Relative Potency | Estimated IC50 |
| This compound | P-glycoprotein (P-gp/ABCB1) | Daunomycin Efflux Inhibition | ≥ 2x Cyclosporin A | ~1.83 µM (estimated) |
| Cyclosporin A | P-glycoprotein (P-gp/ABCB1) | Doxorubicin Transport Inhibition | - | 3.66 µM[1] |
Note: The IC50 value for this compound is an estimation based on its reported relative potency to Cyclosporin A in a daunomycin transport assay. Doxorubicin and daunorubicin are both anthracycline antibiotics and known P-gp substrates. Further direct experimental validation is required to establish a precise IC50 value for this compound.
Mechanism of Action: P-glycoprotein Inhibition
This compound exerts its effect by directly interfering with the function of P-glycoprotein. P-gp is an ATP-dependent efflux pump that actively removes a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, this compound restores the sensitivity of resistant cancer cells to these chemotherapeutic agents.
Caption: Mechanism of this compound in overcoming P-gp mediated multidrug resistance.
Experimental Protocols
Daunorubicin Efflux Assay (General Protocol)
This assay is designed to quantify the ability of a compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, daunorubicin, from P-gp-overexpressing cancer cells.
1. Cell Culture:
-
Use a cancer cell line that overexpresses P-glycoprotein (e.g., K562/Dox, a doxorubicin-resistant leukemia cell line).
-
Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Drug Accumulation Phase:
-
Harvest the cells and resuspend them in a fresh medium.
-
Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) or a positive control (e.g., Cyclosporin A) for a specified time (e.g., 30 minutes) at 37°C.
-
Add a known concentration of daunorubicin to the cell suspension and incubate for a further period (e.g., 1.5 hours) to allow for drug accumulation.
3. Efflux Phase:
-
Wash the cells with a cold phosphate-buffered saline (PBS) to remove extracellular daunorubicin.
-
Resuspend the cells in a fresh, drug-free medium (or medium containing the test inhibitor) and incubate at 37°C for a defined period (e.g., 30 minutes) to allow for drug efflux.
4. Data Acquisition and Analysis:
-
Collect the cells by centrifugation.
-
Measure the intracellular fluorescence of daunorubicin using a flow cytometer.
-
The increase in intracellular daunorubicin fluorescence in the presence of the test compound compared to the control (no inhibitor) indicates inhibition of P-gp-mediated efflux.
-
Calculate the IC50 value, which is the concentration of the inhibitor that results in a 50% increase in daunorubicin accumulation.
Rhodamine 123 Accumulation Assay (General Protocol)
This is another common fluorescence-based assay to measure P-gp inhibition.
1. Cell Culture:
-
Use a P-gp overexpressing cell line (e.g., MCF7/ADR, an adriamycin-resistant breast cancer cell line).
-
Maintain the cells in an appropriate culture medium and conditions.
2. Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with a range of concentrations of the test compound or a positive control for 30 minutes at 37°C.
-
Add Rhodamine 123 (a fluorescent P-gp substrate) to a final concentration of 5.25 µM and incubate for another 30 minutes at 37°C.[2]
-
Wash the cells with cold PBS.
-
Lyse the cells with distilled water.
-
Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).[2]
3. Data Analysis:
-
Express the data as a percentage of Rhodamine 123 accumulation in control cells (without inhibitor).
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
Signaling Pathways
The primary signaling pathway affected by this compound, based on current research, is the direct inhibition of the ABCB1 transporter, leading to the reversal of multidrug resistance. The broader impact of this compound on other cancer-related signaling pathways is an area for further investigation.
Caption: A generalized workflow for in vitro P-glycoprotein inhibition assays.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The provided protocols are generalized and may require optimization for specific experimental conditions. The estimated IC50 value for this compound should be confirmed by direct experimental evidence.
References
Pepluanin A: A Potent Synergistic Partner in Chemotherapy by Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Pepluanin A, a jatrophane diterpene isolated from the plant Euphorbia peplus, has emerged as a significant subject of interest in oncology research due to its potent ability to reverse multidrug resistance (MDR) in cancer cells. This guide provides a comprehensive comparison of this compound's performance with other agents, focusing on its synergistic potential with conventional chemotherapeutics. The primary mechanism underlying this synergy is its potent inhibition of P-glycoprotein (P-gp), a key transporter responsible for the efflux of anticancer drugs from tumor cells.
Overcoming Multidrug Resistance: The Power of P-glycoprotein Inhibition
Multidrug resistance is a major obstacle in the successful treatment of cancer. One of the key mechanisms by which cancer cells develop resistance is through the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). P-gp acts as a cellular pump, actively removing a wide range of chemotherapeutic agents from the cancer cell, thereby reducing their intracellular concentration and diminishing their cytotoxic effects.
This compound has been identified as a highly potent inhibitor of P-gp.[1][2] This inhibitory action restores the ability of chemotherapeutic drugs to accumulate within resistant cancer cells, thus re-sensitizing them to treatment and creating a powerful synergistic effect.
Comparative P-glycoprotein Inhibitory Activity
While direct quantitative data on the synergistic effects of this compound with a wide array of chemotherapeutic agents is limited in publicly available literature, its potency as a P-gp inhibitor provides a strong basis for its synergistic potential. Studies have shown that this compound is a more potent inhibitor of P-gp-mediated daunorubicin transport than the well-known modulator, cyclosporin A.[1][3]
| Compound | Target | Relative Potency (P-gp Inhibition) | Reference |
| This compound | P-glycoprotein (ABCB1) | At least 2-fold more potent than Cyclosporin A | [1][3] |
| Cyclosporin A | P-glycoprotein (ABCB1) | Reference Modulator | [1] |
| Verapamil | P-glycoprotein (ABCB1) | First-generation P-gp inhibitor | [4] |
Experimental Protocols
The primary method to evaluate the P-gp inhibitory activity of compounds like this compound is through cellular assays that measure the accumulation of a fluorescent P-gp substrate.
Rhodamine 123 Accumulation Assay
This assay is a common method to assess the functional activity of P-glycoprotein. P-gp actively transports the fluorescent dye Rhodamine 123 out of the cell. In the presence of a P-gp inhibitor like this compound, this efflux is blocked, leading to an increase in intracellular fluorescence.
Protocol:
-
Cell Culture: Multidrug-resistant cancer cells overexpressing P-glycoprotein (e.g., MCF-7/ADR, KB-C2) and their non-resistant parental cell lines are cultured under standard conditions.
-
Incubation with Inhibitor: Cells are pre-incubated with varying concentrations of this compound or a reference inhibitor (e.g., verapamil, cyclosporin A) for a specified period (e.g., 30-60 minutes).
-
Addition of Rhodamine 123: Rhodamine 123 is added to the cell culture medium at a final concentration of approximately 1-5 µM and incubated for a further 30-90 minutes.
-
Washing: Cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a flow cytometer or a fluorescence plate reader. An increase in fluorescence in the presence of the inhibitor indicates P-gp inhibition.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for P-gp inhibition is calculated by plotting the fluorescence intensity against the inhibitor concentration.
Chemosensitivity Assay (MTT Assay)
To determine the synergistic effect of this compound with a chemotherapeutic agent, a cell viability assay such as the MTT assay is performed.
Protocol:
-
Cell Seeding: Resistant cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: Cells are treated with:
-
This compound alone at various concentrations.
-
A chemotherapeutic agent (e.g., doxorubicin, paclitaxel) alone at various concentrations.
-
A combination of this compound and the chemotherapeutic agent at various concentration ratios.
-
-
Incubation: Cells are incubated with the treatments for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values for each treatment are calculated. The synergistic effect is quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways and Mechanisms of Action
The primary mechanism of this compound's synergistic activity is the direct inhibition of the P-gp efflux pump. This leads to increased intracellular concentrations of chemotherapeutic drugs, allowing them to exert their cytotoxic effects on previously resistant cancer cells.
Caption: this compound inhibits the P-gp efflux pump, increasing intracellular chemotherapeutic concentration and cytotoxicity.
By restoring the efficacy of chemotherapeutic agents, this compound can indirectly influence several downstream signaling pathways that are crucial for cancer cell survival and proliferation. The increased intracellular drug concentration can lead to enhanced DNA damage, cell cycle arrest, and ultimately, apoptosis. Key pathways that are often dysregulated in resistant cancer cells and can be re-engaged by this synergistic approach include:
-
Apoptosis Pathways: Increased intracellular drug levels can more effectively trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This involves the activation of caspases and the regulation of Bcl-2 family proteins.
-
Cell Cycle Checkpoints: Many chemotherapeutic agents function by inducing cell cycle arrest. P-gp inhibition allows for sustained intracellular drug concentrations, leading to a more robust and prolonged cell cycle block, preventing cancer cell proliferation.
-
NF-κB and Akt Signaling: These are pro-survival pathways that are often hyperactivated in cancer and can contribute to chemoresistance. While direct effects of this compound on these pathways are not extensively documented, the enhanced cytotoxicity resulting from P-gp inhibition can lead to the downregulation of these survival signals.
Caption: Downstream effects of this compound-mediated P-gp inhibition in combination with chemotherapy.
Conclusion
This compound demonstrates significant promise as a synergistic agent in cancer chemotherapy. Its potent and specific inhibition of the P-glycoprotein efflux pump provides a clear mechanism for overcoming multidrug resistance, a critical challenge in oncology. While further studies are needed to provide comprehensive quantitative data on its synergistic effects with a broader range of chemotherapeutic agents, the existing evidence strongly supports its potential to enhance the efficacy of current anticancer drugs. The detailed experimental protocols and understanding of the signaling pathways involved will be instrumental for researchers and drug development professionals in exploring the full therapeutic potential of this compound and other jatrophane diterpenes in combination cancer therapies.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Pepluanin A
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Pepluanin A. The following procedural guidance is designed to equip researchers, scientists, and drug development professionals with the necessary information to maintain a safe laboratory environment.
This compound is a potent jatrophane diterpene that acts as a P-glycoprotein (P-gp) inhibitor.[1][2] Due to its high biological activity, it is prudent to handle this compound as a cytotoxic compound, minimizing exposure through rigorous safety measures. The following recommendations are based on established guidelines for handling cytotoxic agents.[3][4][5][6][7]
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate personal protective equipment. A comprehensive PPE strategy is mandatory for all personnel handling this compound.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-tested nitrile gloves. | Provides a primary barrier against dermal exposure. Double-gloving is a standard precaution for handling potent compounds.[3] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols.[4] A full face shield is preferred when there is a significant risk of splashing.[3] |
| Lab Coat/Gown | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | A surgical mask is required at a minimum. For procedures that may generate aerosols (e.g., weighing, preparing solutions), use of a fit-tested N95 respirator or higher is recommended. | Minimizes the risk of inhaling aerosolized particles of the compound.[5][6] |
| Additional PPE | Shoe covers and a cap. | Recommended for comprehensive protection, especially in dedicated cytotoxic handling areas.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to prevent contamination and ensure personnel safety. The following step-by-step workflow should be adopted for all procedures involving this compound.
1. Preparation and Planning:
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
-
Spill Kit: Ensure a spill kit specifically for cytotoxic compounds is readily accessible.[4][5]
-
Waste Disposal: Have designated, clearly labeled waste containers for cytotoxic waste.
2. Donning PPE:
-
Follow a strict procedure for donning PPE, starting with shoe covers and cap, followed by the inner pair of gloves, gown, outer pair of gloves, and finally, eye and respiratory protection.
3. Compound Handling:
-
Weighing: When weighing solid this compound, perform the task in a containment device to minimize the generation of airborne particles.
-
Solution Preparation: Prepare solutions within a chemical fume hood. Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.
-
Administration: When administering this compound in experimental models, utilize closed systems whenever possible to minimize exposure.[3]
4. Doffing PPE:
-
Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves. Eye and respiratory protection should be removed last.
5. Decontamination and Disposal:
-
Surface Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated with an appropriate cleaning agent.
-
Waste Disposal: All disposable PPE, contaminated labware, and unused this compound should be disposed of as cytotoxic waste in accordance with institutional and local regulations.[5]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
By adhering to these stringent safety protocols, research institutions can ensure the well-being of their personnel while advancing critical scientific and drug development endeavors involving this compound.
References
- 1. targetmol.cn [targetmol.cn]
- 2. This compound | P-gp | TargetMol [targetmol.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. ipservices.care [ipservices.care]
- 6. england.nhs.uk [england.nhs.uk]
- 7. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
